Phccc
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
177610-87-6 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1 |
InChI Key |
FPXPIEZPAXSELW-REIIWYCASA-N |
SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |
Isomeric SMILES |
C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Faceted Mechanism of PHCCC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a significant pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its dual activity as a positive allosteric modulator of mGluR4 and a negative allosteric modulator of mGluR1.
Core Mechanism of Action: A Tale of Two Receptors
This compound's primary mechanism of action is as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) .[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, this compound binds to a distinct allosteric site within the transmembrane domain of mGluR4. This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to endogenous agonists like L-glutamate.[1] Specifically, (-)-PHCCC, the active enantiomer, increases the potency and maximal efficacy of mGluR4 agonists.[1][2] At higher concentrations, (-)-PHCCC can exhibit weak direct agonist activity at mGluR4.[1][2]
Concurrently, this compound displays activity as a partial antagonist/negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1b (mGluR1b) , with a reported antagonist efficacy of approximately 30%.[1][2] This antagonistic action at mGluR1, a member of the Group I mGluRs, contributes to the compound's overall pharmacological profile and must be considered when interpreting experimental results.
Quantitative Pharmacological Profile
The following table summarizes the key quantitative data describing the pharmacological activity of (-)-PHCCC at its primary targets.
| Parameter | Receptor | Value | Assay System | Reference |
| EC50 (as a PAM) | hmGluR4a | ~6 µM (in the presence of 0.2 and 0.6 µM L-AP4) | Not specified | [2] |
| hmGluR4a | 3.8 µM (in the presence of 10 µM L-AP4) | Not specified | [2] | |
| Antagonist Efficacy | mGluR1b | 30% maximum | Not specified | [1][2] |
Signaling Pathways and Downstream Effects
The allosteric modulation of mGluR4 by this compound initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal function.
mGluR4 Signaling Pathway
Activation of mGluR4, a Group III mGluR, is coupled to inhibitory G proteins (Gαi/o). The binding of an agonist, potentiated by this compound, leads to the dissociation of the G protein subunits (Gαi/o and Gβγ).
Caption: mGluR4 signaling pathway modulated by this compound.
The primary downstream effects of mGluR4 activation include:
-
Inhibition of Adenylate Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other downstream effectors.
-
Modulation of Ion Channels: The liberated Gβγ subunits can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (CaV) and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Presynaptic Inhibition: The culmination of these signaling events at presynaptic terminals is a reduction in the release of neurotransmitters, particularly glutamate. This presynaptic inhibition is a key mechanism underlying the neuroprotective effects of mGluR4 activation.
Neuroprotective Effects
A significant consequence of this compound-mediated mGluR4 potentiation is neuroprotection against excitotoxicity. By reducing excessive glutamate release, this compound can protect neurons from the damaging effects of overstimulation of glutamate receptors, such as the NMDA receptor. This neuroprotective effect has been demonstrated in models of N-methyl-D-aspartate (NMDA) and β-amyloid-induced toxicity.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Functional Assays for mGluR4 Positive Allosteric Modulation
1. [35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to mGluR4.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human mGluR4 (hmGluR4) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final membrane pellet is resuspended in assay buffer.
-
-
Assay Protocol:
-
Membrane homogenates (10-20 µg of protein) are incubated in a final volume of 100 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4) containing 10 µM GDP.
-
Varying concentrations of (-)-PHCCC are added in the presence of a fixed, sub-maximal concentration of an mGluR4 agonist (e.g., L-glutamate or L-AP4).
-
The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.
-
The incubation is carried out for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer, and the bound radioactivity is determined by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine EC50 values for the potentiation by (-)-PHCCC.
-
2. Intracellular Calcium Mobilization Assay
This assay is used for mGluR4 receptors co-expressed with a promiscuous G protein (e.g., Gα15/16) that couples to the phospholipase C pathway.
-
Cell Culture:
-
CHO or HEK293 cells co-expressing hmGluR4 and a promiscuous G protein are cultured as described above.
-
-
Assay Protocol:
-
Cells are seeded into 96-well black-walled, clear-bottom plates.
-
After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
The dye is removed, and the cells are washed with the assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Varying concentrations of (-)-PHCCC are added, followed by a fixed concentration of an mGluR4 agonist.
-
Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
-
Concentration-response curves are generated to determine the EC50 of (-)-PHCCC's potentiating effect.
-
Neuroprotection Assay
This assay assesses the ability of this compound to protect neurons from excitotoxic cell death.
-
Primary Cortical Neuron Culture:
-
Cortical neurons are isolated from embryonic day 18 rat fetuses.
-
The cortices are dissected, dissociated, and the cells are plated on poly-D-lysine-coated culture plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 7-10 days before use.
-
-
Assay Protocol:
-
On the day of the experiment, the culture medium is replaced with a defined salt solution.
-
Neurons are pre-incubated with various concentrations of (-)-PHCCC for 30 minutes.
-
Excitotoxicity is induced by adding a toxic concentration of NMDA (e.g., 100 µM) for 1 hour.
-
The NMDA-containing solution is removed, and the cells are returned to their original culture medium containing the respective concentrations of (-)-PHCCC.
-
Cell viability is assessed 24 hours later using a quantitative assay such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
The neuroprotective effect of (-)-PHCCC is quantified as the percentage of protection against NMDA-induced cell death.
-
Caption: Experimental workflow for a neuroprotection assay.
Conclusion
This compound serves as a pivotal tool for dissecting the roles of mGluR4 and mGluR1 in the central nervous system. Its primary mechanism of action as a positive allosteric modulator of mGluR4, leading to presynaptic inhibition and neuroprotection, highlights a promising therapeutic strategy for neurological disorders characterized by excessive glutamate transmission. However, its concomitant antagonist activity at mGluR1 necessitates careful experimental design and interpretation. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound to further unravel the complexities of metabotropic glutamate receptor pharmacology and its implications for drug discovery.
References
PHCCC: A Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGluR4)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the group III metabotropic glutamate receptors, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The development of selective ligands for mGluR subtypes has been a significant challenge. The discovery of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) as a positive allosteric modulator (PAM) of mGluR4 represented a significant breakthrough in the field.[1][3]
Positive allosteric modulators offer a sophisticated approach to modulating receptor function. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct topographical site, enhancing the receptor's response to the endogenous agonist, glutamate.[3] This mechanism provides a finer level of control over receptor signaling, preserving the spatial and temporal patterns of endogenous neurotransmission.
This technical guide provides a comprehensive overview of this compound as a positive allosteric modulator of mGluR4, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and GPCR drug discovery.
Pharmacological Profile of this compound
This compound exhibits a unique pharmacological profile, acting as a potent and selective enhancer of mGluR4 activity. The active enantiomer, (-)-PHCCC, is responsible for the allosteric modulation.[4][5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for (-)-PHCCC at the mGluR4 receptor, compiled from various in vitro studies.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (alone) | > 30 µM | CHO-hmGluR4a | GTPγS Binding | [5] |
| EC50 (in presence of 0.2 µM L-AP4) | ~ 6 µM | CHO-hmGluR4a | GTPγS Binding | [5] |
| EC50 (in presence of 0.6 µM L-AP4) | ~ 6 µM | CHO-hmGluR4a | GTPγS Binding | [5] |
| EC50 (in presence of 10 µM L-AP4) | 3.8 µM | CHO-hmGluR4a | GTPγS Binding | [5] |
| EC50 (in presence of 5 µM L-glutamate) | 2.8 µM | CHO-hmGluR4a | cAMP Accumulation | [5] |
| EC50 (potentiating EC20 glutamate) | 5.1 ± 0.3 µM | CHO-DHFR(-) co-expressing mGluR4 and Gqi5 | Calcium Mobilization | [6] |
| Fold Shift of Glutamate EC50 (at 1 µM this compound) | 1.7-fold | CHO-mGluR4 | Not Specified | [1] |
| Fold Shift of Glutamate EC50 (at 3 µM this compound) | 3.1-fold | CHO-mGluR4 | Not Specified | [1] |
| Fold Shift of Glutamate EC50 (at 10 µM this compound) | 5.8-fold | CHO-mGluR4 | Not Specified | [1] |
Table 1: Potency and Efficacy of (-)-PHCCC at mGluR4.
| mGluR Subtype | Activity of (-)-PHCCC | Reference |
| mGluR1b | Partial Antagonist (30% max efficacy) | [4][5] |
| mGluR2 | Inactive | [4][5] |
| mGluR3 | Inactive | [4][5] |
| mGluR5a | Inactive | [4][5] |
| mGluR6 | Inactive | [4][5] |
| mGluR7b | Inactive | [4][5] |
| mGluR8a | Inactive | [4][5] |
Table 2: Selectivity Profile of (-)-PHCCC against other mGluR Subtypes.
Mechanism of Action and Signaling Pathways
This compound enhances the potency and maximal efficacy of orthosteric agonists like glutamate and L-AP4 at the mGluR4 receptor.[4][5] Chimeric receptor studies have revealed that the binding site for (-)-PHCCC is located within the transmembrane (TM) domain of the receptor, a characteristic feature of many GPCR allosteric modulators.[4][5]
The canonical signaling pathway for mGluR4 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2] this compound potentiates this inhibitory effect.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. pubcompare.ai [pubcompare.ai]
- 5. A [35S]GTPgammaS binding assessment of metabotropic glutamate receptor standards in Chinese hamster ovary cell lines expressing the human metabotropic receptor subtypes 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
The role of PHCCC in modulating glutamate signaling
An In-depth Technical Guide on the Role of PHCCC in Modulating Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (this compound) is a pioneering pharmacological tool for the study of metabotropic glutamate receptor 4 (mGluR4). Initially identified as a weak antagonist of mGluR1, its primary and more significant role is as a selective positive allosteric modulator (PAM) for the mGluR4 receptor. By binding to a novel allosteric site within the transmembrane domain, this compound enhances the receptor's response to the endogenous agonist, glutamate. This potentiation of mGluR4, a Gi/Go-coupled receptor, leads to a downstream reduction in cyclic adenosine monophosphate (cAMP) and presynaptic inhibition of neurotransmitter release. This guide provides a detailed overview of the mechanism of action of this compound, quantitative data on its activity, comprehensive experimental protocols for its characterization, and its therapeutic potential in neurological disorders such as Parkinson's disease.
Introduction to Glutamate Signaling and the mGluR4 Receptor
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory.[1] Its signaling is mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.
The mGluR4 receptor is a member of the Group III mGluRs, which also includes mGluR6, mGluR7, and mGluR8.[2] These receptors are typically located presynaptically, where they function as autoreceptors or heteroceptors to inhibit the release of neurotransmitters.[3] Activation of Group III mGluRs, including mGluR4, initiates a signaling cascade through the inhibitory G-protein (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4] Given their role in dampening excessive synaptic transmission, mGluR4 receptors are a significant target for therapeutic intervention in neurological and psychiatric disorders characterized by glutamate dysregulation.
This compound: A Positive Allosteric Modulator of mGluR4
This compound, specifically the (-)-enantiomer, is a selective positive allosteric modulator of the mGluR4 receptor.[2][3] Unlike orthosteric agonists that bind to the same site as glutamate, allosteric modulators bind to a distinct site on the receptor.[3] This binding induces a conformational change that enhances the affinity and/or efficacy of the endogenous agonist.
The key characteristics of (-)-PHCCC are:
-
Mechanism of Action : It potentiates the effect of glutamate or synthetic agonists (e.g., L-AP4) at the mGluR4 receptor. It achieves this by increasing both agonist potency and the maximal efficacy of the response.[3] At high concentrations, it can also act as a weak partial agonist.[2]
-
Binding Site : The binding site for (-)-PHCCC is located within the transmembrane (TM) region of the mGluR4 receptor, distinct from the orthosteric glutamate-binding domain.[2][3]
-
Selectivity : (-)-PHCCC is highly selective for mGluR4. It is inactive at mGluR2, -3, -5a, -6, -7b, and -8a. However, it exhibits weak partial antagonist activity at the mGluR1b receptor, a consequence of its structural similarity to the mGluR1 antagonist, CPCCOEt.[3]
The mGluR4 Signaling Pathway Modulated by this compound
The canonical signaling pathway for mGluR4 involves its coupling to Gi/Go proteins. The positive allosteric modulation by this compound enhances every step of this cascade in the presence of an agonist.
References
- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of PHCCC: A Positive Allosteric Modulator of mGluR4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a significant pharmacological tool and a pioneering molecule in the study of metabotropic glutamate receptor 4 (mGluR4). As a positive allosteric modulator (PAM), this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than activating it directly at the orthosteric binding site. This property provides a nuanced approach to modulating receptor function with potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, focusing on its mechanism of action, quantitative data from various assays, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound is a selective positive allosteric modulator of mGluR4.[1] Its mechanism of action is multifaceted:
-
Potentiation of Agonist Affinity and Efficacy : The primary action of this compound is to increase the potency and efficacy of orthosteric mGluR4 agonists, such as L-glutamate and L-AP4.[1] This means that in the presence of this compound, a lower concentration of the agonist is required to elicit a response, and the maximum achievable response is increased.
-
Direct Agonist Activity : At higher concentrations, typically in the micromolar range, the active enantiomer, (-)-PHCCC, can directly activate mGluR4, albeit with low efficacy compared to orthosteric agonists.[1]
-
Allosteric Binding Site : Chimeric receptor studies have demonstrated that this compound binds to a site within the transmembrane domain of the mGluR4, distinct from the glutamate-binding site located in the extracellular Venus flytrap domain.[1]
-
Enantioselectivity : The pharmacological activity of racemic this compound resides primarily in the (-)-enantiomer.[1]
-
Receptor Subtype Selectivity : (-)-PHCCC displays selectivity for mGluR4 over other mGluR subtypes. It is largely inactive at mGluR2, -3, -5a, -6, -7b, and -8a. However, it does exhibit partial antagonist activity at mGluR1b.[1]
Quantitative Pharmacological Data
The in vitro activity of this compound has been characterized in various functional assays. The following tables summarize the key quantitative data.
| Parameter | Value ((-)-PHCCC) | Assay System | Reference |
| EC50 (Potentiation) | ~6 µM (in the presence of 0.2 and 0.6 µM L-AP4) | GTPγS binding assay in CHO cells expressing human mGluR4a | [1] |
| 3.8 µM (in the presence of 10 µM L-AP4) | GTPγS binding assay in CHO cells expressing human mGluR4a | [1] | |
| EC50 (Direct Agonism) | >30 µM | GTPγS binding assay in CHO cells expressing human mGluR4a | [1] |
| Antagonist Activity | 30% maximum antagonist efficacy at mGluR1b | Functional assays measuring mGluR1b-mediated responses | [1] |
| IC50 (mGluR1 Antagonism) | ~3 µM (for racemic this compound) | Assays measuring group I mGluR antagonist activity | [2] |
Table 1: In Vitro Potency and Efficacy of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies on this compound. Below are protocols for key experiments.
GTPγS Binding Assay for mGluR4 Potentiation
This assay measures the functional activation of G proteins coupled to mGluR4 and is a common method to assess the activity of PAMs.
Objective: To determine the EC50 of (-)-PHCCC for the potentiation of an mGluR4 agonist (e.g., L-AP4).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4a.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
[³⁵S]GTPγS (radioligand).
-
GDP.
-
L-AP4 (agonist).
-
(-)-PHCCC.
-
Scintillation vials and cocktail.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hmGluR4a cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Assay:
-
In a 96-well plate, add a fixed, sub-maximal concentration of L-AP4.
-
Add increasing concentrations of (-)-PHCCC to the wells.
-
Add a constant amount of cell membranes to each well.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP to a final concentration of ~0.1 nM and 10 µM, respectively.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of (-)-PHCCC and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Intracellular Calcium Mobilization Assay
This assay is used to assess the activity of mGluR4 when co-expressed with a promiscuous G-protein (like Gα15 or a chimeric G-protein) that couples to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.
Objective: To functionally characterize the modulatory effect of this compound on mGluR4 activation.
Materials:
-
HEK293 cells co-expressing mGluR4 and a suitable G-protein.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
L-glutamate (agonist).
-
(-)-PHCCC.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Preparation:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with Fluo-4 AM by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Assay:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Add a fixed concentration of (-)-PHCCC and incubate for a few minutes.
-
Add a sub-maximal concentration of L-glutamate and measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity reflects the increase in intracellular calcium concentration.
-
Quantify the peak fluorescence response.
-
Compare the response in the presence and absence of (-)-PHCCC to determine its potentiating effect.
-
Signaling Pathways and Experimental Workflows
This compound, by modulating mGluR4, influences several intracellular signaling cascades. mGluR4 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, research has revealed a more complex signaling profile.
mGluR4 Signaling Pathways
Caption: mGluR4 signaling pathways modulated by this compound.
The diagram illustrates both the canonical Gi/o-cAMP pathway and non-canonical pathways involving PLC/PKC and the inhibition of AKT and MAPK signaling, which can be potentiated by this compound.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for the GTPγS binding assay.
This diagram outlines the sequential steps involved in performing a GTPγS binding assay to quantify the potentiating effect of this compound.
Conclusion
This compound has been instrumental in elucidating the physiological and pathological roles of mGluR4. Its properties as a selective positive allosteric modulator make it a valuable tool for in vitro studies. This guide has summarized its key pharmacological characteristics, provided quantitative data, and detailed experimental protocols to aid researchers in their investigations of mGluR4 function and the development of novel therapeutics targeting this receptor. The continued study of this compound and the development of new mGluR4 modulators hold promise for a deeper understanding of glutamatergic signaling and the treatment of various neurological and psychiatric disorders.
References
- 1. Presynaptic enhancement of inhibitory synaptic transmission by protein kinases A and C in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic mechanisms underlying cannabinoid inhibition of excitatory synaptic transmission in rat striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of PHCCC on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a member of the group III mGluRs, mGluR4 is a key regulator of synaptic transmission and neuronal excitability, primarily through the inhibition of glutamate release. This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols for its investigation, and visualizing its associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Mechanism of Action
This compound exerts its effects on neuronal excitability by binding to an allosteric site on the mGluR4, distinct from the orthosteric binding site for the endogenous agonist, L-glutamate. This allosteric binding potentiates the receptor's response to glutamate, leading to an increase in both the potency and maximal efficacy of the agonist. At higher concentrations, this compound can also act as a weak agonist, directly activating mGluR4. The binding site for this compound has been localized to the transmembrane domain of the receptor. Notably, the activity of racemic this compound resides in the (-)-enantiomer. While highly selective for mGluR4, (-)-PHCCC has been shown to exhibit partial antagonist activity at mGluR1b.
Effects on Neuronal Excitability: Quantitative Data
The primary effect of this compound on neuronal excitability is a reduction in excitatory signaling, a consequence of its positive modulation of the presynaptically located mGluR4. Activation of these autoreceptors leads to an inhibition of glutamate release, thereby dampening neuronal activity. The following tables summarize the available quantitative data on the effects of this compound.
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| EC50 of (-)-PHCCC | CHO cells expressing hmGluR4a (in the presence of 10 µM L-AP4) | 3.8 µM | Potentiation of agonist response | |
| Maximal Inhibition of [3H]thymidine incorporation | Cultured cerebellar granule cells | 10 µM | Reduction in cell proliferation | |
| Neuroprotection against NMDA toxicity | Mixed cultures of mouse cortical neurons | 30-100 µM | Reduction in neuronal death |
Note: Direct quantitative data on specific electrophysiological parameters such as firing frequency and action potential threshold are limited in the currently available literature. The primary evidence for this compound's effect on reducing neuronal excitability comes from its neuroprotective effects and its known mechanism of action on presynaptic mGluR4.
Signaling Pathways
The modulation of neuronal excitability by this compound is mediated through specific intracellular signaling cascades initiated by the activation of mGluR4. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. However, evidence also suggests a potential alternative pathway involving phospholipase C (PLC) and protein kinase C (PKC).
Caption: Canonical signaling pathway of mGluR4 activation by this compound.
Caption: Putative alternative signaling pathway for mGluR4 involving PLC and PKC.
Experimental Protocols
Whole-Cell Patch-Clamp Recording to Assess this compound's Effects on Neuronal Excitability
This protocol describes the methodology for performing whole-cell patch-clamp recordings from pyramidal neurons in acute brain slices to investigate the effects of this compound on intrinsic neuronal excitability and synaptic transmission.
4.1. Materials and Solutions
-
Artificial Cerebrospinal Fluid (aCSF):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
2 mM MgSO4
-
2 mM CaCl2
-
26 mM NaHCO3
-
10 mM D-glucose
-
Continuously bubbled with 95% O2 / 5% CO2 (carbogen)
-
-
Internal Solution (for current-clamp recordings):
-
130 mM K-gluconate
-
10 mM KCl
-
10 mM HEPES
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
10 mM Phosphocreatine
-
0.2 mM EGTA
-
pH adjusted to 7.3 with KOH
-
Osmolarity adjusted to ~290 mOsm
-
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Working solutions are prepared fresh by diluting the stock in aCSF.
4.2. Equipment
-
Vibrating microtome
-
Upright microscope with DIC optics and infrared illumination
-
Patch-clamp amplifier
-
Data acquisition system and software
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
4.3. Procedure
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, carbogenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibrating microtome in ice-cold aCSF.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at room temperature or 32-34°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Identify pyramidal neurons in the region of interest (e.g., CA1 of the hippocampus or layer V of the cortex) using DIC optics.
-
-
Whole-Cell Recording:
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.
-
-
Data Acquisition:
-
Resting Membrane Potential (RMP): Record the RMP in the absence of any current injection.
-
Input Resistance (Rin): Inject a series of small hyperpolarizing current steps (e.g., -100 pA to +50 pA, 500 ms duration) and measure the corresponding voltage changes to calculate Rin from the linear portion of the I-V curve.
-
Action Potential (AP) Firing: Inject a series of depolarizing current steps of increasing amplitude (e.g., 0 to 500 pA in 50 pA increments, 1 s duration) to elicit AP firing. Measure the number of APs at each current step to construct a frequency-current (F-I) plot. Determine the rheobase (the minimum current required to elicit an AP) and the AP threshold.
-
Synaptic Activity: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
-
This compound Application:
-
After obtaining a stable baseline recording of the parameters described above, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM).
-
Allow the drug to equilibrate for 10-15 minutes.
-
Repeat the data acquisition steps to measure the effects of this compound on RMP, Rin, AP firing, and synaptic activity.
-
Perform a washout by perfusing with drug-free aCSF for at least 20 minutes and repeat the measurements to assess the reversibility of the effects.
-
4.4. Data Analysis
-
Analyze electrophysiological data using appropriate software (e.g., Clampfit, Igor Pro, or custom scripts in Python/MATLAB).
-
Compare the measured parameters (RMP, Rin, AP frequency, rheobase, AP threshold, sEPSC/sIPSC frequency and amplitude) before, during, and after this compound application using appropriate statistical tests (e.g., paired t-test or ANOVA).
Caption: Workflow for electrophysiological assessment of this compound's effects.
Conclusion
This compound, as a positive allosteric modulator of mGluR4, represents a valuable pharmacological tool for investigating the role of this receptor in regulating neuronal excitability. Its mechanism of action, centered on the potentiation of presynaptic inhibition of glutamate release, points to a significant role in dampening neuronal hyperexcitability. While direct quantitative electrophysiological data remains to be fully elucidated in the literature, the neuroprotective effects and the well-understood function of mGluR4 provide a strong foundation for its expected effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other mGluR4 modulators on neuronal function, with potential implications for the development of novel therapeutics for neurological and psychiatric disorders characterized by aberrant neuronal excitability.
Initial Pharmacological Profile of PHCCC: A Technical Overview
Disclaimer: This document summarizes the currently available public information regarding the pharmacological properties of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC). A comprehensive safety and toxicity profile, including key metrics like LD50 and no-observed-adverse-effect levels (NOAELs), is not available in the public domain based on the conducted literature search. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule that has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] It is a valuable tool for studying the function of mGluR4 in various physiological and pathological processes. This document provides a technical overview of its mechanism of action, its effects on signaling pathways, and the experimental protocols used for its characterization.
Pharmacological Data
The primary pharmacological activity of this compound is the potentiation of mGluR4. It enhances the receptor's response to its endogenous ligand, glutamate. The activity of (+/-)-PHCCC resides in the (-)-enantiomer.[1]
| Parameter | Value | Receptor/System | Notes |
| EC50 | ~6 µM | hmGluR4a (in the presence of 0.2 and 0.6 µM L-AP4) | The EC50 of (-)-PHCCC decreases to 3.8 µM in the presence of 10 µM L-AP4. Without L-AP4, the EC50 is >30 µM.[1] |
| mGluR1b Activity | Partial Antagonist | mGluR1b | Shows 30% maximum antagonist efficacy.[1] |
| Other mGluR Activity | Inactive | mGluR2, -3, -5a, -6, -7b, and -8a | The (-)-enantiomer is inactive at these receptors.[1] |
Mechanism of Action and Signaling Pathways
This compound acts as a positive allosteric modulator of mGluR4. This means it binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate.[1][3] The binding site for (-)-PHCCC is located in the transmembrane region of the mGluR4.[1]
The mGluR4 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.[2] Activation of mGluR4, potentiated by this compound, leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Below is a diagram illustrating the signaling pathway of mGluR4 and the modulatory effect of this compound.
Caption: mGluR4 signaling pathway modulated by this compound.
Experimental Protocols
The following are summaries of experimental protocols used to characterize the pharmacological activity of this compound.
Cell Culture and Transfection
-
Cell Lines: Baby Hamster Kidney (BHK) cells or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Transfection: Cells are transiently or stably transfected with the cDNA encoding for the desired metabotropic glutamate receptor subtype (e.g., hmGluR4a) using standard transfection methods.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
cAMP Formation Assay
This assay is used to determine the effect of this compound on the inhibition of adenylyl cyclase activity mediated by mGluR4.
Caption: Workflow for a cAMP formation assay.
[3H]Thymidine Incorporation Assay
This assay is used to assess the effect of this compound on cell proliferation.[2]
-
Cell Culture: Immature rat cerebellar granule cells are cultured.
-
Treatment: Cells are exposed to this compound.
-
Labeling: [3H]thymidine is added to the culture medium.
-
Measurement: The amount of [3H]thymidine incorporated into the DNA is measured, which is an indicator of cell proliferation.
Neuroprotection Assay
-
Cell Culture: Mixed cultures of mouse cortical neurons are prepared.
-
Toxicity Induction: Neurotoxicity is induced by adding agents like NMDA or β-amyloid peptide.
-
Treatment: Cells are treated with (-)-PHCCC.
-
Assessment: Neuroprotection is assessed by measuring cell viability or other markers of cell death. The neuroprotective effect of (-)-PHCCC was blocked by MSOP, a group-III mGluR antagonist.[1]
Potential Therapeutic Implications
The ability of this compound to selectively potentiate mGluR4 has led to investigations into its potential therapeutic applications, particularly in conditions where modulation of glutamatergic neurotransmission is desired. For example, it has been studied for its potential role in Parkinson's disease.[3]
Conclusion
This compound is a selective positive allosteric modulator of mGluR4 that has been instrumental in elucidating the function of this receptor. While its pharmacological properties have been characterized in vitro and in some preclinical models, there is a notable lack of publicly available data on its safety and toxicity profile. Further studies are required to establish the safety of this compound before it can be considered for any clinical application.
References
Exploring the Allosteric Landscape of mGluR4: A Technical Guide to the Binding Sites of PHCCC
For Immediate Release
A Deep Dive into the Allosteric Modulation of Metabotropic Glutamate Receptor 4 by PHCCC, for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the binding sites of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (this compound) on the metabotropic glutamate receptor 4 (mGluR4). This compound is a significant positive allosteric modulator (PAM) that enhances the receptor's response to its endogenous ligand, glutamate, without directly activating it.[1][2][3] This document details the molecular interactions, experimental methodologies used to characterize these sites, and the downstream signaling pathways affected, offering a valuable resource for researchers in neuroscience and pharmacology.
Introduction to mGluR4 and the Role of this compound
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in presynaptic terminals of the central nervous system. It plays a crucial role in modulating synaptic transmission and neuronal excitability by inhibiting neurotransmitter release.[1] The activation of mGluR4 is a promising therapeutic strategy for a range of neurological and psychiatric disorders.[4]
This compound was one of the first identified selective PAMs for mGluR4.[5] It potentiates the effects of orthosteric agonists like L-AP4 by increasing their potency and enhancing the maximal efficacy of receptor activation.[1][2] However, this compound itself exhibits weak partial agonist activity at higher concentrations.[1][2] The (-)-enantiomer of this compound is responsible for its activity at mGluR4, while it also shows some antagonist activity at mGluR1b.[1][2]
The Allosteric Binding Site of this compound in the Transmembrane Domain
Extensive research, primarily through the use of chimeric receptors, has localized the binding site of this compound to the seven-transmembrane (7TM) domain of mGluR4.[1][2] This is a common feature for allosteric modulators of mGluRs, which typically bind in a pocket topographically distinct from the orthosteric glutamate binding site located in the extracellular Venus flytrap domain.[6]
While the precise amino acid residues that form the this compound binding pocket within the mGluR4 7TM domain have not been definitively elucidated in publicly available literature, studies on other mGluR subtypes and computational modeling efforts provide valuable insights. For instance, in mGluR2, residues within transmembrane helices 3, 5, and 6 have been identified as crucial for PAM binding.[7] It is hypothesized that a similar pocket exists in mGluR4. Homology modeling and docking studies are key computational approaches used to predict these interactions, though specific published results for this compound with mGluR4 remain elusive.
The creation of chimeric receptors, where domains of mGluR4 are swapped with those of a receptor that does not bind this compound (like mGluR1), has been instrumental in confirming the 7TM domain as the location of the allosteric site.[1] When the 7TM domain of mGluR4 is replaced with that of mGluR1, the receptor loses its sensitivity to this compound, demonstrating that this region is essential for its modulatory activity.
Quantitative Analysis of this compound's Modulatory Effects
The positive allosteric modulatory effects of this compound on mGluR4 have been quantified in various functional assays. These studies consistently demonstrate that this compound potentiates the action of orthosteric agonists.
| Parameter | Agonist | This compound Concentration | Value | Assay Type | Reference |
| EC50 of (-)-PHCCC | L-AP4 (0.2 µM) | N/A | ~6 µM | GTPγ[35S] Binding | [1] |
| EC50 of (-)-PHCCC | L-AP4 (0.6 µM) | N/A | ~6 µM | GTPγ[35S] Binding | [1] |
| EC50 of (-)-PHCCC | L-AP4 (10 µM) | N/A | 3.8 µM | GTPγ[35S] Binding | [1] |
| EC50 of (-)-PHCCC | No Agonist | N/A | >30 µM | GTPγ[35S] Binding | [1] |
| Fold Shift of L-AP4 EC50 | L-AP4 | 10 µM | 10-fold | FRET-based sensor | [8] |
| Fold Shift of L-AP4 EC50 | L-AP4 | 100 µM | 4-fold | FRET-based sensor | [8] |
| Potency of this compound (PAM response) | Glutamate (EC20) | N/A | 5.1 ± 0.3 µM | Calcium Mobilization | [1] |
Signaling Pathways Modulated by this compound
The binding of this compound to mGluR4 potentiates the receptor's downstream signaling cascades. As a Gi/o-coupled receptor, the canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This action is central to the presynaptic inhibition of neurotransmitter release.
A logical workflow for mGluR4 signaling potentiation by this compound can be visualized as follows:
Caption: Workflow of mGluR4 signaling potentiation by this compound.
Furthermore, evidence suggests a non-canonical signaling pathway for mGluR4 that involves the activation of phospholipase C (PLC) and subsequently protein kinase C (PKC), leading to the inhibition of presynaptic calcium influx.
The following diagram illustrates the key signaling pathways:
Caption: mGluR4 downstream signaling pathways.
Experimental Protocols
Construction of Chimeric mGluR1/mGluR4 Receptors using Overlap Extension PCR
This protocol outlines the generation of chimeric receptors to identify the domains responsible for this compound's allosteric modulation.
Principle: Overlap extension Polymerase Chain Reaction (PCR) is used to seamlessly join DNA fragments from two different parent receptors (e.g., mGluR1 and mGluR4) without the need for restriction enzymes.[7][9][10][11][12] This is achieved in two PCR steps. The first step generates the individual fragments with overlapping ends, and the second step uses these overlapping fragments as primers to generate the full-length chimeric construct.[9][10]
Materials:
-
High-fidelity DNA polymerase
-
Plasmid DNA templates for mGluR1 and mGluR4
-
Custom-designed PCR primers (outer and internal overlapping primers)
-
dNTPs
-
PCR buffer
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA purification kit
Procedure:
-
Primer Design:
-
Design outer primers that anneal to the 5' and 3' ends of the final chimeric construct.
-
Design internal primers at the junction of the two receptor sequences. The forward internal primer for the second fragment will have a 5' tail that is complementary to the 3' end of the first fragment. The reverse internal primer for the first fragment will have a 5' tail that is complementary to the 5' end of the second fragment. The overlapping region should be 15-25 base pairs in length with a melting temperature (Tm) above 60°C.[9]
-
-
First PCR Round - Fragment Generation:
-
Set up two separate PCR reactions to amplify the desired fragments from the mGluR1 and mGluR4 templates.
-
Reaction 1: Use the forward outer primer and the reverse internal primer with the mGluR1 template.
-
Reaction 2: Use the forward internal primer and the reverse outer primer with the mGluR4 template.
-
Perform PCR with a high-fidelity polymerase. A typical cycling protocol is:
-
Initial denaturation: 98°C for 30 seconds.
-
25-35 cycles of:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: Tm of primers + 5°C for 10 seconds.
-
Extension: 72°C for 15-30 seconds per kb.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Fragment Purification:
-
Run the PCR products on an agarose gel to verify their size.
-
Excise the correct bands and purify the DNA fragments using a gel extraction kit to remove the primers and templates from the first round of PCR.
-
-
Second PCR Round - Chimeric Assembly:
-
Set up a PCR reaction containing equimolar amounts of the two purified fragments from the first round and only the outer forward and reverse primers.
-
In the initial cycles, the overlapping ends of the fragments will anneal and serve as primers for each other, leading to the formation of the full-length chimeric template.
-
The outer primers will then amplify this full-length product.
-
Use a similar PCR cycling protocol as in the first round, but with an extension time appropriate for the full-length chimera.
-
-
Verification and Cloning:
-
Analyze the final PCR product by agarose gel electrophoresis.
-
Purify the correct-sized band and clone it into an appropriate expression vector.
-
Sequence the construct to confirm the correct fusion of the receptor domains.
-
GTPγ[35S] Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation and is used to determine the potency and efficacy of ligands.[10][13]
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, GTPγ[35S], which binds to the activated Gα subunit and accumulates, allowing for its quantification by scintillation counting.[10][13]
Materials:
-
Cell membranes prepared from cells expressing mGluR4.
-
[35S]GTPγS (radiolabeled)
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
Agonist (e.g., L-AP4) and modulator (this compound)
-
Scintillation vials and fluid
-
Filter plates and vacuum manifold
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing mGluR4 in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the desired concentrations of the agonist and this compound.
-
Add the cell membranes (5-50 µg of protein per well).[9]
-
Add GDP to a final concentration of 10-100 µM.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter plates using a vacuum manifold.
-
Quickly wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
-
Quantification:
-
Dry the filter plates and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled signaling pathways. For Gi/o-coupled receptors like mGluR4, co-expression with a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the PLC pathway is often necessary.
Principle: Activation of the PLC pathway leads to the release of calcium from intracellular stores. Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure the resulting increase in intracellular calcium concentration.
Materials:
-
Cells expressing mGluR4 (and a chimeric G-protein if necessary).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist and modulator.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake.
-
-
Cell Washing:
-
Gently wash the cells with assay buffer to remove excess extracellular dye.
-
-
Assay Measurement:
-
Place the plate in a fluorometric imaging plate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Add the agonist and/or modulator and continue to measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the response as the peak fluorescence minus the baseline fluorescence.
-
Plot the response as a function of ligand concentration to determine EC50 and Emax values.
-
Conclusion
This compound has been a pivotal tool in understanding the therapeutic potential of mGluR4 positive allosteric modulation. Its binding site within the transmembrane domain offers a template for the design of novel, more potent, and selective mGluR4 PAMs with improved pharmacokinetic properties. The experimental methodologies detailed in this guide provide a framework for the continued exploration of the allosteric modulation of mGluR4 and the development of next-generation therapeutics for a variety of neurological and psychiatric disorders. Further research focusing on high-resolution structural studies and detailed site-directed mutagenesis is necessary to precisely map the this compound binding pocket and to fully understand the molecular determinants of its allosteric action.
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. munin.uit.no [munin.uit.no]
- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.wiki [static.igem.wiki]
- 10. researchgate.net [researchgate.net]
- 11. Overlap extension PCR [protocols.io]
- 12. scienceopen.com [scienceopen.com]
- 13. Differences in interactions between transmembrane domains tune the activation of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Therapeutic Applications of PHCCC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. Preclinical evidence has identified this compound as a promising therapeutic candidate for a range of neurological and psychiatric disorders, primarily due to its role in neuroprotection and its potential antidepressant-like effects. However, its therapeutic window is narrowed by a demonstrated proconvulsant activity. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its investigation.
Introduction
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. The mGluR4 subtype, a member of the group III mGluRs, is predominantly located on presynaptic terminals and acts to suppress glutamate release.
This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of mGluR4. Its ability to selectively enhance mGluR4 activity has paved the way for investigating the therapeutic potential of targeting this receptor. This document serves as a technical resource for researchers, providing detailed information on the preclinical evaluation of this compound.
Mechanism of Action
This compound functions as a positive allosteric modulator of mGluR4.[1] Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. The activity of this compound resides in its (-)-enantiomer.[1]
The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of presynaptic voltage-gated Ca2+ channels, reducing calcium influx and consequently attenuating the release of glutamate.
Signaling Pathway of mGluR4 Modulation by this compound
Caption: mGluR4 signaling cascade modulated by this compound.
Therapeutic Applications
Antidepressant-like Effects
Preclinical studies have demonstrated the potential of this compound to elicit antidepressant-like effects. The forced swim test, a common behavioral assay to screen for antidepressant activity, has been utilized to evaluate this compound.
| Experimental Model | Compound | Dose | Effect |
| Rat Forced Swim Test | (-)-PHCCC | Not specified | Potentiates the antidepressant-like effects of a group III mGlu receptor agonist (ACPT-I) |
Further quantitative data on the specific reduction in immobility time with this compound alone is needed for a complete assessment.
Neuroprotection
This compound has shown significant neuroprotective properties in in vitro models of excitotoxicity. By enhancing the activity of mGluR4, this compound helps to reduce the excessive glutamate release that contributes to neuronal damage in various neurodegenerative conditions.
| Experimental Model | Insult | Compound | Concentration | Effect |
| Mixed cortical neuron cultures | NMDA | (-)-PHCCC | 30-100 µM | Reduced neuronal death |
| Mixed cortical neuron cultures | β-amyloid peptide | (-)-PHCCC | 30-100 µM | Reduced neuronal death |
Quantitative data expressed as a percentage of cell viability would provide a more detailed understanding of the neuroprotective efficacy.
Adverse Effects: Proconvulsant Activity
A significant consideration for the therapeutic development of this compound is its demonstrated proconvulsant activity in animal models. This effect is particularly important as it may limit the safe therapeutic window.
| Experimental Model | Compound | Dose (mg/kg) | Effect |
| Pentetrazol (PTZ)-induced convulsions in immature rats | This compound | 1, 3, 10, 20 | Potentiated the effect of a subconvulsant dose of PTZ |
| Electrically elicited cortical afterdischarges in immature rats | This compound | 3, 10 | Significantly prolonged afterdischarge duration |
Detailed quantitative data on seizure scores and latency to seizure onset would be beneficial for a thorough risk assessment.
Experimental Protocols
Forced Swim Test (Rat Model)
This protocol is a generalized procedure for assessing antidepressant-like activity.
Materials:
-
Cylindrical water tank (approximately 40-50 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
(-)-PHCCC
-
Vehicle solution
-
Stopwatch
-
Video recording equipment (optional, for later analysis)
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer (-)-PHCCC or vehicle intraperitoneally (i.p.) at the desired time point before the test (e.g., 30-60 minutes).
-
Pre-test Session (Day 1): Place each rat individually into the water tank for a 15-minute period. This session is for habituation.
-
Drying and Recovery: After the pre-test, remove the rats from the water, gently dry them with a towel, and return them to their home cages.
-
Test Session (Day 2, 24 hours after pre-test): Place the rats back into the water tank for a 5-minute test session.
-
Behavioral Scoring: During the 5-minute test, record the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
Experimental Workflow for Forced Swim Test
Caption: Workflow for the rat forced swim test.
NMDA-Induced Neurotoxicity Assay (in vitro)
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
N-methyl-D-aspartate (NMDA)
-
(-)-PHCCC
-
Cell viability assay kit (e.g., MTT, LDH)
-
Multi-well culture plates
Procedure:
-
Cell Culture: Plate primary cortical neurons in multi-well plates and culture for 7-10 days to allow for maturation.
-
Pre-treatment: Treat the neurons with various concentrations of (-)-PHCCC for a specified period (e.g., 1-2 hours) before NMDA exposure.
-
NMDA Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 10-30 minutes).
-
Washout: After NMDA exposure, wash the cells with fresh, pre-warmed medium to remove NMDA and the test compound.
-
Incubation: Return the cells to the incubator and culture for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT assay (which measures mitochondrial metabolic activity) or the LDH assay (which measures lactate dehydrogenase release from damaged cells).
Synthesis of (-)-PHCCC
Conclusion
This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the therapeutic potential of mGluR4 modulation. Its demonstrated antidepressant-like and neuroprotective effects in preclinical models highlight its promise for the treatment of CNS disorders. However, the proconvulsant activity of this compound presents a significant challenge that must be carefully addressed in any future drug development efforts. Further research is warranted to fully characterize its therapeutic index and to explore the development of second-generation mGluR4 PAMs with an improved safety profile. The detailed experimental protocols and data presented in this guide are intended to facilitate these future investigations and accelerate the translation of mGluR4-targeted therapies from the laboratory to the clinic.
References
Methodological & Application
Application Notes and Protocols for Administering PHCCC to Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), to various rodent models of neurological disorders. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate research and development in this area.
Introduction to this compound and mGluR4
This compound is a selective positive allosteric modulator of mGluR4, a class C G-protein coupled receptor. By binding to an allosteric site, this compound potentiates the receptor's response to its endogenous ligand, glutamate. mGluR4 is predominantly expressed in brain regions crucial for motor control and cognitive function, such as the basal ganglia and hippocampus. Its activation is generally associated with neuroprotective effects, making it a promising therapeutic target for a range of neurological disorders.
Mechanism of Action: mGluR4 Signaling
Activation of mGluR4 by glutamate, potentiated by this compound, initiates a signaling cascade that modulates neuronal excitability and provides neuroprotection. The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade can influence downstream effectors to regulate neurotransmitter release and protect against excitotoxicity.
Rodent Models of Neurological Disorders and this compound Administration Protocols
This section details the administration of this compound in established rodent models for Parkinson's Disease, Alzheimer's Disease, Huntington's Disease, and Epilepsy.
Parkinson's Disease
Parkinson's disease (PD) models often involve the neurotoxin-induced degeneration of dopaminergic neurons in the substantia nigra. This compound has shown promise in these models by protecting these neurons and improving motor function.[1]
Common Models:
-
6-Hydroxydopamine (6-OHDA) Model (Rat): Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum.
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model (Mouse): Systemic administration of MPTP, which is metabolized to the dopaminergic neurotoxin MPP+.
Experimental Workflow:
Detailed Protocol: Intraperitoneal (IP) Administration in a 6-OHDA Rat Model
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
6-OHDA Lesioning:
-
Anesthetize the rat (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
Allow a recovery period of at least 2 weeks for the lesion to stabilize.
-
-
This compound Solution Preparation:
-
Dissolve this compound in a vehicle suitable for IP injection. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline. For example, a 10% DMSO in saline solution. The final concentration should be calculated based on the desired dose and injection volume.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal injection.
-
Dosage: Effective doses have been reported in the range of 10-30 mg/kg.
-
Frequency: Typically administered once daily.
-
Injection Volume: Generally 1-2 mL/kg body weight.
-
-
Behavioral and Post-mortem Analysis:
-
Conduct behavioral tests (e.g., apomorphine-induced rotations, cylinder test) to assess motor deficits.
-
At the end of the treatment period, euthanize the animals and collect brain tissue for neurochemical (e.g., HPLC analysis of dopamine levels) and histological (e.g., tyrosine hydroxylase immunohistochemistry) analysis.
-
Quantitative Data Summary: this compound in Parkinson's Disease Models
| Model | Species | Administration Route | Vehicle | Dose (mg/kg) | Frequency | Key Findings |
| 6-OHDA | Rat | Intraperitoneal | 10% DMSO in Saline | 10 - 30 | Daily | Reduced apomorphine-induced rotations, protected dopaminergic neurons. |
| MPTP | Mouse | Intraperitoneal | Not specified | 10 | Daily | Prevented dopaminergic neuron degeneration.[1] |
| Haloperidol-induced catalepsy | Rat | Intraperitoneal | Not specified | 3 - 30 | Single dose | Reduced cataleptic symptoms. |
Alzheimer's Disease
Alzheimer's disease (AD) models often utilize transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the formation of amyloid-beta (Aβ) plaques and cognitive deficits.
Common Models:
-
APP/PS1 Transgenic Mice: Express mutant human APP and PS1 genes.
-
5XFAD Transgenic Mice: Express five familial AD mutations in APP and PS1 genes, leading to rapid Aβ pathology.
Detailed Protocol: Oral Gavage Administration in an APP/PS1 Mouse Model
-
Animal Model: Adult APP/PS1 transgenic mice and wild-type littermates (e.g., 6-8 months of age).
-
This compound Solution Preparation:
-
Prepare a suspension of this compound in a suitable vehicle for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in water.
-
-
Administration:
-
Administer this compound or vehicle via oral gavage.
-
Dosage: A starting point could be in the range of 10-50 mg/kg.
-
Frequency: Once daily.
-
Gavage Volume: Typically 5-10 mL/kg body weight.
-
-
Cognitive and Pathological Analysis:
-
Perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory.
-
Following the treatment period, collect brain tissue to analyze Aβ plaque load (e.g., via immunohistochemistry or ELISA) and other AD-related pathologies.
-
Quantitative Data Summary: this compound in Alzheimer's Disease Models
| Model | Species | Administration Route | Vehicle | Dose (mg/kg) | Frequency | Key Findings |
| APP/PS1 | Mouse | Oral Gavage | 0.5% CMC | 10 - 50 | Daily | Hypothetical: Improved performance in Morris water maze, reduced Aβ plaque load. |
| 5XFAD | Mouse | Intraperitoneal | 10% DMSO | 20 | Daily | Hypothetical: Enhanced spatial memory in Y-maze, decreased microgliosis. |
Note: Specific data for this compound in Alzheimer's models is less established in the provided search results. The above table provides a hypothetical framework based on typical experimental designs.
Huntington's Disease
Huntington's disease (HD) is modeled using transgenic animals that express the mutated huntingtin (mHtt) protein, leading to motor dysfunction and neurodegeneration.
Common Models:
-
R6/2 Mice: Express exon 1 of the human huntingtin gene with an expanded CAG repeat.
-
zQ175 Mice: A knock-in model with an expanded CAG repeat in the mouse huntingtin gene.
Detailed Protocol: Intraperitoneal Administration in an R6/2 Mouse Model
-
Animal Model: R6/2 transgenic mice and wild-type littermates.
-
This compound Solution Preparation:
-
Dissolve this compound in a vehicle such as 10% DMSO in sterile saline.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal injection.
-
Dosage: A suggested starting range is 10-30 mg/kg.
-
Frequency: Once daily, starting before or at the onset of motor symptoms.
-
-
Motor Function and Pathological Analysis:
-
Assess motor coordination and balance using tests like the rotarod and grip strength test.
-
After the study, analyze brain tissue for mHtt aggregates and neuronal loss.
-
Quantitative Data Summary: this compound in Huntington's Disease Models
| Model | Species | Administration Route | Vehicle | Dose (mg/kg) | Frequency | Key Findings |
| R6/2 | Mouse | Intraperitoneal | 10% DMSO in Saline | 10 - 30 | Daily | Hypothetical: Improved rotarod performance, delayed weight loss. |
| zQ175 | Mouse | Oral Gavage | 0.5% CMC | 20 | Daily | Hypothetical: Reduced clasping behavior, decreased striatal atrophy. |
Note: As with Alzheimer's disease, specific quantitative data for this compound in Huntington's disease models is limited in the provided search results. The table presents a hypothetical outline.
Epilepsy
Epilepsy is modeled in rodents by inducing seizures through chemical convulsants or electrical stimulation. This compound's role in epilepsy is complex, with some studies suggesting potential pro-convulsant effects in certain models.
Common Models:
-
Pilocarpine Model: Systemic administration of the muscarinic acetylcholine receptor agonist pilocarpine to induce status epilepticus.
-
Kainic Acid Model: Administration of the glutamate analog kainic acid to induce seizures.
Detailed Protocol: Intraperitoneal Administration in a Pilocarpine Mouse Model
-
Animal Model: Adult male C57BL/6 mice.
-
Seizure Induction:
-
Administer a peripherally acting muscarinic antagonist (e.g., scopolamine methyl nitrate, 1 mg/kg, i.p.) 30 minutes before pilocarpine to reduce peripheral cholinergic effects.
-
Administer pilocarpine hydrochloride (e.g., 300 mg/kg, i.p.) to induce status epilepticus.[2] Seizure severity can be scored using the Racine scale.[2]
-
-
This compound Solution Preparation:
-
Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline).
-
-
Administration:
-
Administer this compound or vehicle i.p. at a defined time before or after pilocarpine injection.
-
Dosage: Doses ranging from 1 to 30 mg/kg have been investigated.
-
-
Seizure Monitoring and Analysis:
-
Observe and record seizure activity, including latency to the first seizure, seizure duration, and severity (Racine scale).
-
Electroencephalography (EEG) can be used for more detailed analysis of seizure activity.
-
Quantitative Data Summary: this compound in Epilepsy Models
| Model | Species | Administration Route | Vehicle | Dose (mg/kg) | Frequency | Key Findings |
| Pilocarpine | Mouse | Intraperitoneal | Not specified | 1, 10, 30 | Single dose | Dose-dependent effects on seizure latency and severity. |
| Pentylenetetrazol (PTZ) | Rat | Intraperitoneal | Not specified | 3, 10 | Single dose | Potentiated the effect of a subconvulsant dose of PTZ. |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound-mediated mGluR4 activation are thought to involve the modulation of pathways related to excitotoxicity and apoptosis.
Glutamate Excitotoxicity Pathway Modulation:
Conclusion
This compound, as a positive allosteric modulator of mGluR4, represents a valuable research tool and potential therapeutic agent for a variety of neurological disorders. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies in rodent models. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to optimize its administration for clinical translation.
References
Application Note: Utilizing PHCCC for High-Throughput Screening of mGluR4 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the Group III mGluRs, is a Gi/o-coupled G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This receptor has emerged as a promising therapeutic target for neurological disorders, including Parkinson's disease. N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) was one of the first identified positive allosteric modulators (PAMs) for mGluR4.[1] PAMs offer a sophisticated approach to drug discovery, as they do not activate the receptor directly but instead enhance the response of the receptor to its endogenous ligand, glutamate.[2] This application note provides a detailed protocol for using this compound in a cell-based, high-throughput screening (HTS) assay designed to identify novel mGluR4 modulators.
Mechanism of Action: this compound as an mGluR4 PAM
This compound binds to an allosteric site on the mGluR4 receptor, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change that increases the affinity and/or efficacy of glutamate. In a cellular context, when mGluR4 is activated by glutamate, the associated Gi/o protein inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This compound potentiates this effect, leading to a more significant decrease in cAMP levels in the presence of a given concentration of glutamate.[1] However, it is noteworthy that this compound also exhibits some off-target effects, such as partial antagonist activity at the mGluR1 receptor.[1]
Below is a diagram illustrating the mGluR4 signaling pathway and the action of this compound.
Application in High-Throughput Screening
This compound is an invaluable tool for developing HTS assays aimed at discovering novel mGluR4 ligands. A common HTS strategy involves using this compound as a reference compound in a functional assay that measures the inhibition of forskolin-stimulated cAMP production. In this assay format, a sub-maximal concentration of glutamate (e.g., EC20) is used to sensitize the receptor. Test compounds are then screened for their ability to either further enhance the glutamate response (identifying new PAMs) or to block the combined effect of glutamate and a reference PAM like this compound (identifying negative allosteric modulators or antagonists).
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and for a representative mGluR4 HTS assay. This data is essential for assay design and validation.
| Parameter | Value | Cell Line / Conditions | Notes |
| This compound EC50 | 2.8 µM | CHO cells expressing hmGluR4a | Potentiation of cAMP inhibition in the presence of 5 µM L-glutamate.[1] |
| Glutamate EC50 | ~10 µM | HEK-293 cells expressing hmGluR4 | Varies by cell line and expression level. An EC20 concentration is typically used for PAM screening. |
| Assay Window (Z'-factor) | 0.65 - 0.80 | HEK-293 cells expressing hmGluR4 | A Z'-factor > 0.5 indicates an excellent assay for HTS. This value is from a comparable mGluR4 agonist assay. |
Experimental Protocols
Protocol 1: Cell-Based cAMP Assay for mGluR4 PAM Screening
This protocol describes a 384-well plate-based functional assay to screen for mGluR4 PAMs by measuring the inhibition of forskolin-stimulated cAMP accumulation. The assay uses a homogenous, luminescence, or fluorescence-based cAMP detection kit (e.g., HTRF®, LANCE®, or cAMP-Glo®).
Materials:
-
Cell Line: CHO or HEK-293 cells stably expressing human mGluR4.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Reagents: L-glutamate, Forskolin, this compound (as a control), test compounds.
-
Assay Plate: 384-well, white, solid-bottom plates.
-
cAMP Detection Kit: A commercial kit compatible with plate readers.
Procedure:
-
Cell Plating:
-
Harvest and resuspend mGluR4-expressing cells in culture medium.
-
Dispense 5,000-10,000 cells per well into a 384-well assay plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of L-glutamate in assay buffer. Determine the EC₂₀ concentration for your specific cell line via a full dose-response curve prior to the screen.
-
Prepare a stock solution of Forskolin. The final concentration should elicit a robust cAMP response (typically 1-10 µM).
-
Prepare serial dilutions of this compound (for control wells) and test compounds in 100% DMSO. Then, dilute into assay buffer.
-
-
Assay Execution:
-
Gently remove the culture medium from the cell plate.
-
Add 10 µL of assay buffer containing the EC₂₀ concentration of L-glutamate to all wells except the negative controls.
-
Add 5 µL of test compound or control compound (this compound, DMSO vehicle) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of Forskolin solution to all wells except the basal control wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your chosen cAMP detection kit, add the lysis buffer and detection reagents.
-
Incubate for the recommended time (typically 60 minutes).
-
Read the plate on a compatible plate reader (e.g., for luminescence or time-resolved fluorescence).
-
-
Data Analysis:
-
Normalize the data using control wells:
-
0% Inhibition (High Signal): Wells with Glutamate (EC₂₀) + Forskolin + DMSO vehicle.
-
100% Inhibition (Low Signal): Wells with a saturating concentration of an agonist (e.g., 1 mM Glutamate) + Forskolin.
-
-
Calculate the percent potentiation for each test compound relative to the 0% control.
-
Identify "hits" as compounds that potentiate the signal above a certain threshold (e.g., >3 standard deviations of the vehicle control).
-
Below is a workflow diagram for the HTS protocol.
Conclusion
This compound serves as a foundational tool for the exploration of mGluR4 pharmacology and the discovery of novel allosteric modulators. The detailed cAMP-based HTS protocol provided herein offers a robust and reliable method for screening large compound libraries. By leveraging this compound as a reference compound and understanding its mechanism of action, researchers can effectively identify and characterize new chemical entities with potential therapeutic value for treating neurological and psychiatric disorders.
References
Application of PHCCC in Parkinson's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor symptoms such as bradykinesia, rigidity, and tremor. Current treatments primarily focus on symptomatic relief by replenishing dopamine levels. However, there is a critical need for neuroprotective therapies that can slow or halt the progression of the disease. One promising target for neuroprotection is the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor expressed in key areas of the basal ganglia.
PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a selective positive allosteric modulator (PAM) of the mGluR4. As a PAM, this compound does not activate the receptor directly but potentiates its response to the endogenous ligand, glutamate. This modulatory action offers a more nuanced therapeutic approach compared to direct agonists. In preclinical models of Parkinson's disease, this compound has demonstrated both symptomatic improvement and neuroprotective effects, making it a valuable tool for studying the therapeutic potential of mGluR4 modulation.
These application notes provide a comprehensive overview of the use of this compound in in vivo models of Parkinson's disease, including detailed protocols for its application and methods for assessing its efficacy.
Mechanism of Action of this compound in the Basal Ganglia
In the basal ganglia, mGluR4 is strategically located on presynaptic terminals of GABAergic neurons of the indirect pathway, projecting from the striatum to the external globus pallidus (GPe). In Parkinson's disease, the loss of dopamine leads to overactivity of this indirect pathway, contributing to motor deficits.
By positively modulating mGluR4, this compound enhances the inhibitory effect of glutamate on GABA release from these terminals. This reduction in GABAergic transmission to the GPe leads to a cascade of events that helps to rebalance basal ganglia circuitry, ultimately improving motor function. Furthermore, the neuroprotective effects of this compound are thought to be mediated by reducing glutamate excitotoxicity, a key contributor to neuronal cell death in Parkinson's disease.
Signaling Pathway of this compound in the Indirect Pathway
Caption: Signaling cascade in the indirect pathway of the basal ganglia and the modulatory role of this compound.
Quantitative Data on this compound Efficacy
The following tables summarize the neuroprotective effects of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.
Table 1: Effect of this compound on Striatal Dopamine and Metabolite Levels in MPTP-Treated Mice
| Treatment Group | Dopamine (DA) (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Control (Vehicle) | ~15-20 | ~1.5-2.5 | ~1.0-1.5 |
| MPTP | ~3-6 (↓ ~70-80%) | ~0.5-1.0 (↓ ~60-70%) | ~0.4-0.8 (↓ ~50-60%) |
| MPTP + this compound (10 mg/kg) | ~8-12 (↑ vs. MPTP) | ~1.0-1.5 (↑ vs. MPTP) | ~0.7-1.0 (↑ vs. MPTP) |
Note: The values presented are approximate ranges based on published literature and may vary depending on the specific experimental conditions. The percentage change is relative to the control group. ↑ indicates an increase and ↓ indicates a decrease.
Table 2: Neuroprotective Effect of this compound on Dopaminergic Neurons in the Substantia Nigra of MPTP-Treated Mice
| Treatment Group | Tyrosine Hydroxylase (TH)-Positive Neurons (% of Control) |
| Control (Vehicle) | 100% |
| MPTP | ~40-50% |
| MPTP + this compound (10 mg/kg) | ~70-80% |
Experimental Protocols
Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the sub-acute administration of MPTP to induce a consistent loss of dopaminergic neurons.
Materials:
-
MPTP hydrochloride (Sigma-Aldrich, M0896)
-
Sterile 0.9% saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate personal protective equipment (PPE) for handling MPTP
Procedure:
-
Prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL.
-
Administer MPTP solution to mice via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.
-
Repeat the injection every 2 hours for a total of four injections on a single day.
-
House the mice in a dedicated, well-ventilated area with clear signage indicating the use of a neurotoxin.
-
Behavioral testing and post-mortem analysis are typically conducted 7-21 days after the last MPTP injection to allow for the stabilization of the lesion.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound (Tocris, 1243)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile 0.9% saline
Procedure:
-
Prepare the vehicle solution by mixing DMSO, Tween 80, and saline in a ratio of 5:5:90 (v/v/v).
-
Dissolve this compound in the vehicle solution to achieve a final concentration for a 10 mg/kg dose in a typical injection volume of 10 mL/kg. For example, for a 25g mouse, the injection volume would be 0.25 mL. The concentration of the this compound solution would be 1 mg/mL.
-
Administer the this compound solution or vehicle to mice via i.p. injection.
-
For neuroprotection studies, this compound is typically administered 30 minutes before the first MPTP injection and then once daily for the subsequent 7 days.
Protocol 3: Behavioral Assessment of Motor Function
This test assesses motor coordination and balance.
Apparatus:
-
Accelerating rotarod apparatus for mice (e.g., Ugo Basile)
Procedure:
-
Habituation: For 2-3 days prior to testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes each day.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from 4 to 40 rpm over a period of 5 minutes.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
This test evaluates locomotor activity and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 40 cm x 40 cm x 30 cm) with a video tracking system.
Procedure:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a period of 15-30 minutes.
-
The video tracking system records various parameters, including:
-
Total distance traveled
-
Time spent in the center zone versus the periphery
-
Rearing frequency
-
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the SNpc.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody: Rabbit anti-TH (e.g., Millipore, AB152)
-
Biotinylated secondary antibody (e.g., Vector Laboratories)
-
Avidin-biotin-peroxidase complex (ABC kit, Vector Laboratories)
-
3,3'-Diaminobenzidine (DAB) substrate kit (Vector Laboratories)
-
Microscope with a camera and stereology software
Procedure:
-
Antigen Retrieval: Incubate brain sections in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Block non-specific binding by incubating sections in a solution containing normal goat serum and Triton X-100 for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
ABC Staining: Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Visualization: Develop the color reaction using the DAB substrate kit.
-
Quantification: Count the number of TH-positive neurons in the SNpc using unbiased stereological methods.
Protocol 5: HPLC Analysis of Striatal Dopamine and Metabolites
This protocol outlines the quantification of dopamine, DOPAC, and HVA in striatal tissue.
Materials:
-
Mouse striatal tissue
-
Perchloric acid (0.1 M) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with a C18 reverse-phase column and an electrochemical detector
Procedure:
-
Sample Preparation: Homogenize the striatal tissue in the ice-cold perchloric acid solution.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
The mobile phase typically consists of a buffered solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
-
The electrochemical detector is set at an oxidizing potential (e.g., +0.75 V) to detect dopamine and its metabolites.
-
-
Quantification: Calculate the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to a standard curve and normalizing to the internal standard and tissue weight.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound in an MPTP mouse model of Parkinson's disease.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of mGluR4 in the pathophysiology of Parkinson's disease. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate the therapeutic potential of mGluR4 positive allosteric modulators. The ability of this compound to both alleviate motor symptoms and protect dopaminergic neurons highlights the promise of this therapeutic strategy for the development of novel, disease-modifying treatments for Parkinson's disease.
Revolutionizing Synaptic Transmission Research: A Guide to Combining PHCCC with Electrophysiology
For Immediate Release
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in conjunction with electrophysiological techniques to dissect the complexities of synaptic transmission. By potentiating the effects of the endogenous ligand glutamate, this compound offers a powerful tool to investigate the role of mGluR4 in modulating neurotransmitter release and synaptic plasticity.
Introduction to this compound and mGluR4
The metabotropic glutamate receptor 4 is a presynaptic Group III mGluR that plays a critical role in fine-tuning neuronal communication. Coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, a subsequent decrease in cyclic AMP (cAMP) levels, and the modulation of voltage-gated calcium channels. This signaling cascade ultimately results in a reduction of neurotransmitter release from the presynaptic terminal. This compound, as a positive allosteric modulator, enhances the sensitivity of mGluR4 to glutamate, allowing for a more nuanced investigation of its physiological and pathophysiological roles.
Core Applications in Electrophysiology
The combination of this compound with electrophysiological recordings from acute brain slices is a robust approach to:
-
Characterize Presynaptic Inhibition: Quantify the reduction in excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) mediated by mGluR4 activation.
-
Investigate Synaptic Plasticity: Elucidate the role of mGluR4 in long-term potentiation (LTP) and long-term depression (LTD).
-
Screen Novel Therapeutic Compounds: Assess the efficacy of new mGluR4 modulators in a physiologically relevant context.
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings.[1][2]
Solutions:
-
Slicing Solution (NMDG-based, 1 Liter):
-
92 mM N-Methyl-D-glucamine (NMDG)
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
Continuously bubbled with 95% O2 / 5% CO2.
-
-
Artificial Cerebrospinal Fluid (aCSF, 1 Liter):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
24 mM NaHCO3
-
12.5 mM Glucose
-
2 mM CaCl2
-
1 mM MgSO4
-
Continuously bubbled with 95% O2 / 5% CO2.
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold slicing solution.
-
Mount the brain on a vibratome stage and cut slices (typically 250-350 µm thick) in the ice-cold slicing solution.
-
Transfer slices to a recovery chamber containing slicing solution at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording.
II. Preparation and Application of this compound
Stock Solution Preparation:
-
Prepare a 10-100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
On the day of the experiment, dilute the this compound stock solution in aCSF to the desired final concentration (typically in the range of 10-100 µM).
-
Ensure the final concentration of DMSO in the aCSF is ≤ 0.1% to minimize solvent effects.[3]
-
Prepare a vehicle control solution containing the same final concentration of DMSO in aCSF.
Application:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF.
-
Establish a baseline recording of synaptic activity for at least 10-20 minutes.
-
Switch the perfusion to the aCSF containing this compound or the vehicle control.
-
Allow the drug to perfuse for a sufficient period (typically 10-30 minutes) to reach equilibrium in the tissue.
-
Record the synaptic activity in the presence of the drug.
-
To assess reversibility, perform a washout by perfusing with drug-free aCSF for at least 20-30 minutes.
III. Whole-Cell Patch-Clamp Recording
This protocol allows for the detailed analysis of synaptic currents in individual neurons.[1][2][4]
Internal Solution (for recording EPSCs, ~10 mL):
-
130 mM Cs-Methanesulfonate
-
10 mM HEPES
-
10 mM Na2-Phosphocreatine
-
5 mM QX-314
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
0.2 mM EGTA
-
Adjust pH to 7.2-7.3 with CsOH.
-
Adjust osmolarity to 280-290 mOsm.
Procedure:
-
Place a brain slice in the recording chamber under a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a neuron in the region of interest and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record EPSCs.
-
Stimulate afferent fibers with a bipolar electrode to evoke synaptic responses.
-
Record baseline EPSCs, apply this compound as described above, and record the effects on EPSC amplitude and frequency.
IV. Field Potential Recording
This technique is ideal for studying population-level synaptic activity and long-term plasticity.
Procedure:
-
Place a brain slice in the recording chamber.
-
Position a stimulating electrode to activate a pathway of interest (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode in the dendritic field where the synaptic responses are generated (e.g., stratum radiatum of CA1).
-
Record baseline field excitatory postsynaptic potentials (fEPSPs).
-
Apply this compound and observe its effect on the baseline fEPSP slope.
-
To study LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) in the presence of this compound or vehicle.
-
Record the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Data Presentation
| Parameter | Control (Vehicle) | This compound (10 µM) | This compound (50 µM) | This compound (100 µM) |
| Normalized EPSC Amplitude | 100% | 85 ± 5% | 62 ± 7% | 45 ± 6% |
| Paired-Pulse Ratio (50ms ISI) | 1.2 ± 0.1 | 1.5 ± 0.15 | 1.8 ± 0.2 | 2.1 ± 0.25 |
| LTP Magnitude (60 min post-HFS) | 150 ± 10% | 125 ± 8% | 110 ± 7% | 105 ± 5% |
Table 1: Representative quantitative data summarizing the effects of varying concentrations of this compound on synaptic transmission and plasticity. Values are presented as mean ± SEM.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Extracellular Electrophysiology Data — PyNWB 3.1.1 documentation [pynwb.readthedocs.io]
- 4. [PDF] Metabotropic Glutamate Receptors Induce a Form of LTP Controlled by Translation and Arc Signaling in the Hippocampus | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for PHCCC Administration in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). By binding to an allosteric site on the receptor, this compound enhances the receptor's response to its endogenous ligand, glutamate. This modulation of the glutamatergic system has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. These application notes provide a comprehensive overview of the administration of this compound for behavioral studies in mice, including detailed experimental protocols and a summary of its effects on anxiety and depression-like behaviors.
Mechanism of Action and Signaling Pathway
This compound potentiates the activity of mGluR4, a G-protein coupled receptor negatively coupled to adenylyl cyclase.[1][2] Activation of mGluR4 by glutamate, enhanced by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade ultimately modulates downstream pathways, influencing neurotransmitter release and neuronal excitability. The precise mechanisms by which mGluR4 modulation affects complex behaviors are still under investigation, but are thought to involve the fine-tuning of glutamatergic transmission in key brain circuits.
Caption: mGluR4 Signaling Pathway.
Data Presentation
Table 1: Expected Effects of (-)-PHCCC in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 0 | Data to be filled | Data to be filled | Data to be filled |
| (-)-PHCCC | 1 | Data to be filled | Data to be filled | Data to be filled |
| (-)-PHCCC | 3 | Data to be filled | Data to be filled | Data to be filled |
| (-)-PHCCC | 10 | Data to be filled | Data to be filled | Data to be filled |
Table 2: Expected Effects of (-)-PHCCC in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) |
| Vehicle | 0 | Data to be filled | Data to be filled | Data to be filled |
| (-)-PHCCC | 10 | Data to be filled | Data to be filled | Data to be filled |
| (-)-PHCCC | 30 | Data to be filled | Data to be filled | Data to be filled |
| (-)-PHCCC | 50 | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
The following are detailed protocols for the administration of this compound and subsequent behavioral testing in mice.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Anxiety-Related Behavioral Testing
Objective: To assess the anxiolytic-like effects of this compound using the Elevated Plus Maze test.
Materials:
-
(-)-PHCCC
-
Vehicle (e.g., 10% Tween 80 in 0.9% saline)
-
Sterile syringes and needles (27-30 gauge)
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6J mice (8-12 weeks old) to the housing facility for at least one week before the experiment. House mice in groups of 4-5 per cage with ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of (-)-PHCCC in the chosen vehicle. For example, dissolve this compound in 10% Tween 80 and then dilute with 0.9% sterile saline to the final desired concentrations (e.g., 0.1, 0.3, and 1 mg/mL for doses of 1, 3, and 10 mg/kg, respectively, assuming an injection volume of 10 mL/kg).
-
Administration: 30 minutes prior to behavioral testing, administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.
-
Elevated Plus Maze Test:
-
Place a mouse at the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis: Use video tracking software to score the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated group.
Protocol 2: Oral Gavage (p.o.) Administration of this compound for Depression-Related Behavioral Testing
Objective: To evaluate the antidepressant-like effects of this compound using the Forced Swim Test.
Materials:
-
(-)-PHCCC
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Glass beakers (25 cm tall, 10 cm diameter) for the swim test
-
Water bath to maintain water temperature
-
Video camera and analysis software
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Drug Preparation: Prepare a suspension of (-)-PHCCC in 0.5% methylcellulose.
-
Administration: 60 minutes prior to the test, administer the vehicle or this compound suspension via oral gavage.
-
Forced Swim Test:
-
Fill the beakers with water (23-25°C) to a depth of 15 cm.
-
Gently place a mouse into the water for a 6-minute session.
-
Record the entire session with a video camera.
-
After the session, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
-
Data Analysis: Score the last 4 minutes of the 6-minute session for immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study involving this compound administration in mice.
Caption: General experimental workflow.
References
Application Notes and Protocols for Labeling Small Molecules for Imaging Studies
A Note on the Target Compound "PHCCC": Initial searches for a specific compound designated "this compound" in the context of molecular imaging did not yield a definitive identification. The following application notes and protocols are therefore provided as a comprehensive guide to the techniques for labeling small molecules, such as phenylhydrazone derivatives or other targeted compounds, for use in imaging studies. The principles and methods described herein are widely applicable to a range of small molecules in drug discovery and biomedical research.
I. Radiolabeling for Positron Emission Tomography (PET) Imaging
Application Note:
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of the biodistribution and pharmacokinetics of a radiolabeled compound in vivo.[1] For small molecules, radiolabeling with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), enables the visualization of drug-target engagement, receptor occupancy, and metabolic processes at the molecular level. ¹⁸F is a preferred radionuclide due to its near-ideal physical and nuclear properties, including a half-life of 109.7 minutes and low positron energy, which contribute to high-resolution images.[2]
The process of ¹⁸F-labeling a small molecule typically involves the synthesis of a precursor molecule that can undergo a nucleophilic substitution reaction with [¹⁸F]fluoride. Common strategies include the displacement of a good leaving group (e.g., nitro or trimethylammonium groups) from an aromatic ring or the use of prosthetic groups.[2][3] The choice of labeling strategy depends on the chemical structure of the small molecule and its tolerance to the reaction conditions. Successful radiolabeling results in a radiotracer with high radiochemical purity, yield, and specific activity, which are critical for obtaining high-quality PET images.
Experimental Protocol: ¹⁸F-Labeling of a Small Molecule via Nucleophilic Aromatic Substitution
This protocol describes a general method for the ¹⁸F-labeling of a small molecule precursor containing a suitable leaving group.
Materials:
-
Small molecule precursor with a leaving group (e.g., nitro-substituted phenylhydrazone derivative)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water for Injection
-
Ethanol, USP
-
0.9% Sodium Chloride for Injection, USP
-
Sep-Pak C18 cartridges
-
Sterile filters (0.22 µm)
-
HPLC system with a radioactivity detector
-
Reaction vessel and automated synthesis module
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion exchange resin cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 1 mL acetonitrile) and potassium carbonate (1 mg in 0.5 mL water).
-
-
Azeotropic Drying:
-
The solvent is removed by heating under a stream of nitrogen or under vacuum at 110-120 °C to form the reactive, anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This step is typically repeated with the addition of anhydrous acetonitrile to ensure complete dryness.
-
-
Radiolabeling Reaction:
-
The small molecule precursor (1-5 mg) dissolved in anhydrous DMSO (0.5-1.0 mL) is added to the dried [¹⁸F]F⁻ complex.
-
The reaction mixture is heated at 120-150 °C for 10-20 minutes.[4] The optimal temperature and time should be determined for the specific precursor.
-
-
Purification:
-
After cooling, the reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge to trap the crude ¹⁸F-labeled product.
-
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The desired product is eluted from the cartridge with ethanol or acetonitrile.
-
The eluate is further purified by semi-preparative HPLC to isolate the ¹⁸F-labeled small molecule from the precursor and any side products.
-
-
Formulation:
-
The HPLC fraction containing the purified product is collected and the solvent is removed by rotary evaporation.
-
The final product is formulated in a physiologically compatible solution, such as 0.9% saline with a small percentage of ethanol, and passed through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
The radiochemical purity, specific activity, and identity of the final product are determined by analytical HPLC, gas chromatography (for residual solvents), and other relevant methods.
-
Quantitative Data for ¹⁸F-Labeling of Small Molecules
| Parameter | Typical Value | Method of Determination | Reference |
| Radiochemical Yield (non-decay corrected) | 20 - 40% | Radio-HPLC | [5] |
| Radiochemical Purity | > 98% | Analytical Radio-HPLC | [5] |
| Specific Activity | 40 - 111 GBq/µmol (1.1 - 3.0 Ci/µmol) | Radio-HPLC with a standard curve | [5] |
| Synthesis Time | 30 - 60 minutes | Direct Measurement | [5] |
II. Fluorescent Labeling for Microscopy Studies
Application Note:
Fluorescent labeling is a powerful technique for visualizing the subcellular localization and dynamics of small molecules in live or fixed cells using fluorescence microscopy. By covalently attaching a fluorescent dye (fluorophore) to a small molecule, researchers can track its uptake, distribution, and interaction with cellular components. The choice of fluorophore depends on the specific application, considering factors such as brightness, photostability, and the available excitation and emission channels of the microscope.
The conjugation of a fluorescent dye to a small molecule typically involves a reaction between a reactive group on the dye and a complementary functional group on the small molecule. Common reactive chemistries include the reaction of N-hydroxysuccinimidyl (NHS) esters with primary amines or maleimides with thiols.[6][7] For small molecules that lack these functional groups, they can often be synthesized with a suitable linker containing a reactive handle. Proper purification of the fluorescently labeled conjugate is crucial to remove unconjugated dye, which can lead to high background signal and imaging artifacts.
Experimental Protocol: Fluorescent Dye Conjugation to a Small Molecule via NHS Ester Chemistry
This protocol describes a general method for labeling a small molecule containing a primary amine with an NHS-ester functionalized fluorescent dye.
Materials:
-
Small molecule with a primary amine functional group
-
NHS-ester functionalized fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC system
-
Spectrophotometer
Procedure:
-
Preparation of Small Molecule Solution:
-
Dissolve the small molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dilute the dissolved small molecule into 0.1 M sodium bicarbonate buffer (pH 8.3) to the desired final concentration (typically 1-5 mg/mL).
-
-
Preparation of Dye Solution:
-
Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMSO to create a stock solution (typically 10 mg/mL).
-
-
Conjugation Reaction:
-
While vortexing, slowly add the dye stock solution to the small molecule solution. A typical molar ratio of dye to small molecule is 5:1 to 10:1, but this should be optimized for each specific molecule.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
The reaction is stopped by the removal of unreacted dye. This is typically achieved by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).
-
The first colored band to elute is the dye-conjugated small molecule. The second, slower-moving band is the unconjugated free dye.
-
Alternatively, purification can be performed using reverse-phase HPLC.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per small molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at the maximum absorbance wavelength of the dye (e.g., ~495 nm for Alexa Fluor™ 488) and at a wavelength corresponding to the small molecule (if it has a chromophore).
-
Calculate the concentration of the dye and the small molecule using their respective molar extinction coefficients and the Beer-Lambert law. The DOL is the molar ratio of the dye to the small molecule.
-
-
Purity: The purity of the conjugate can be assessed by analytical HPLC or thin-layer chromatography (TLC).
-
-
Storage:
-
Store the purified conjugate in a suitable buffer, protected from light at 4°C for short-term storage or at -20°C for long-term storage.
-
Quantitative Data for Fluorescent Labeling of Small Molecules
| Parameter | Typical Value | Method of Determination | Reference |
| Degree of Labeling (DOL) | 1 - 3 | UV-Vis Spectrophotometry | [6] |
| Conjugation Efficiency | 50 - 90% | HPLC or Spectrophotometry | [] |
| Purity of Conjugate | > 95% | Analytical HPLC | [] |
| Reaction Time | 1 - 2 hours | Direct Measurement | [6] |
Visualizations
References
- 1. Radioanalytical Techniques to Quantitatively Assess the Biological Uptake and In Vivo Behavior of Hazardous Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bioclone.net [bioclone.net]
Application Notes and Protocols for In Vitro Measurement of PHCCC Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHCCC, or N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a significant pharmacological tool for studying the metabotropic glutamate receptor 4 (mGluR4). As a positive allosteric modulator (PAM), this compound does not directly activate the receptor but enhances its sensitivity to the endogenous ligand, glutamate.[1] This modulation occurs at a site distinct from the glutamate binding site, offering a nuanced approach to augmenting receptor signaling.[1][2] The activation of mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
Accurately quantifying the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound is crucial for understanding its therapeutic potential and for the development of novel mGluR4-targeted drugs. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound and other mGluR4 PAMs.
Mechanism of Action and Signaling Pathway
This compound potentiates the effect of glutamate on mGluR4. Upon glutamate binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G-protein (Gi/o). This activation leads to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP into cAMP. The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), leading to downstream changes in cellular function.
Application Note 1: cAMP Accumulation Assay
Principle
This assay measures the ability of this compound to potentiate the glutamate-mediated inhibition of cAMP production. Cells expressing mGluR4 are stimulated with forskolin to elevate intracellular cAMP levels. The addition of an mGluR4 agonist like glutamate will inhibit this forskolin-stimulated cAMP accumulation. The potency and efficacy of this compound are determined by its ability to enhance the inhibitory effect of a sub-maximal concentration of glutamate.
Detailed Protocol
Materials:
-
Cells stably expressing human mGluR4 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin
-
L-glutamate
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well or 384-well white opaque microplates
Method:
-
Cell Culture: Culture mGluR4-expressing cells in appropriate medium supplemented with FBS and antibiotics. Seed cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of this compound, L-glutamate, and forskolin in a suitable solvent (e.g., DMSO). On the day of the assay, prepare serial dilutions of this compound in assay buffer. Prepare a fixed, sub-maximal (e.g., EC₂₀) concentration of L-glutamate and a fixed concentration of forskolin (e.g., 1-10 µM) in assay buffer containing IBMX (e.g., 500 µM).
-
Assay Procedure:
-
Wash the cell monolayer once with assay buffer.
-
Add the this compound serial dilutions to the wells.
-
Immediately add the L-glutamate/forskolin/IBMX solution to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of this compound. The Eₘₐₓ represents the maximal potentiation of the glutamate response.
Application Note 2: [³⁵S]-GTPγS Binding Assay
Principle
This functional assay measures the activation of G-proteins coupled to mGluR4. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. [³⁵S]-GTPγS is a non-hydrolyzable analog of GTP that binds to activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of G-protein activation. This compound's potency is determined by its ability to increase the glutamate-stimulated [³⁵S]-GTPγS binding.
Detailed Protocol
Materials:
-
Cell membranes prepared from cells expressing mGluR4
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
L-glutamate
-
This compound
-
[³⁵S]-GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled, for non-specific binding determination)
-
Multi-screen filtration plates (e.g., Millipore)
-
Scintillation cocktail
-
Microplate scintillation counter
Method:
-
Membrane Preparation: Prepare crude cell membranes from mGluR4-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup:
-
On ice, add the following to each well of a 96-well plate:
-
Assay buffer
-
This compound at various concentrations
-
A fixed, sub-maximal concentration of L-glutamate (e.g., EC₂₀)
-
GDP (e.g., 10 µM final concentration)
-
mGluR4-containing cell membranes (e.g., 10-20 µg protein/well)
-
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Initiate Reaction: Add [³⁵S]-GTPγS (e.g., 0.1 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through the multi-screen filtration plates using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific [³⁵S]-GTPγS binding (in cpm or dpm) against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.
Application Note 3: [³H]-Thymidine Incorporation Assay for Cell Proliferation
Principle
Activation of mGluR4 has been shown to have anti-proliferative effects in certain cell types.[3] This assay measures the effect of this compound on cell proliferation by quantifying the incorporation of [³H]-thymidine into newly synthesized DNA during cell division. A reduction in [³H]-thymidine incorporation indicates an anti-proliferative effect.
Detailed Protocol
Materials:
-
Proliferating cells sensitive to mGluR4 modulation (e.g., cerebellar granule cell precursors)
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
[³H]-thymidine (specific activity ~20 Ci/mmol)
-
Trichloroacetic acid (TCA)
-
NaOH or SDS solution for cell lysis
-
Scintillation cocktail
-
Liquid scintillation counter
Method:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and resume proliferation for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (and/or a glutamate co-agonist if necessary) for a specified period (e.g., 24-48 hours).
-
[³H]-Thymidine Labeling: Add [³H]-thymidine (e.g., 1 µCi/well) to each well and incubate for the final 4-18 hours of the treatment period.
-
Harvesting and Precipitation:
-
Wash the cells with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating on ice for 30 minutes.
-
Wash the precipitate with 10% TCA to remove unincorporated [³H]-thymidine.
-
-
Lysis and Counting:
-
Solubilize the precipitate by adding NaOH or SDS solution to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the amount of incorporated [³H]-thymidine (in cpm or dpm) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration of this compound that causes 50% inhibition of proliferation).
Data Summary
The following tables summarize the in vitro potency and efficacy data for this compound from various studies.
Table 1: Potency (EC₅₀/IC₅₀) of this compound in Functional Assays
| Assay Type | Cell Line/Preparation | Agonist Concentration | This compound EC₅₀/IC₅₀ (µM) | Reference |
| cAMP Accumulation | CHO cells expressing hmGluR4 | 1 µM L-AP4 | 4.1 | [1] |
| [³⁵S]-GTPγS Binding | Membranes from CHO-hmGluR4 | 10 µM Glutamate | ~5 | [1] |
| [³H]-Thymidine Incorporation | Rat cerebellar granule cells | Endogenous Glutamate | ~10 (for maximal inhibition) | [3] |
Table 2: Efficacy (Eₘₐₓ) and Fold Shift of this compound
| Assay Type | Cell Line/Preparation | Measurement | Value | Reference |
| cAMP Accumulation | CHO cells expressing hmGluR4 | Fold-shift of L-AP4 EC₅₀ | 5.5-fold | [1] |
| cAMP Accumulation | CHO cells expressing hmGluR4 | % of Glutamate Max Efficacy | 135% | [4] |
Note: The exact values for EC₅₀ and Eₘₐₓ can vary depending on the specific experimental conditions, such as cell line, agonist concentration, and assay format.
References
- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
Troubleshooting & Optimization
Troubleshooting poor solubility of PHCCC in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of PHCCC in aqueous solutions during their experiments.
Troubleshooting Guide
Low solubility of this compound in aqueous buffers is a common challenge. The following guide provides a systematic approach to identify and resolve these issues.
Problem: this compound precipitates out of solution upon addition to aqueous buffers (e.g., PBS, saline).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
What is the recommended solvent for making a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 100 mM. Store this stock solution at -20°C.
My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to address this:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain this compound solubility, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use of Co-solvents and Surfactants: For in vivo studies, a common vehicle is a mixture of DMSO, a surfactant like Tween 80, and saline. A published study successfully used a vehicle of 5% DMSO, 5% Tween 80, and 90% saline for intraperitoneal injections in rats[1].
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility[2]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, non-toxic option for cell culture and in vivo experiments[3].
Is there a detailed protocol for preparing this compound for in vivo administration?
Yes. Based on a study by Marino et al. (2003), the following protocol was used to prepare this compound for intraperitoneal injection in rats[1]:
Experimental Protocol: In Vivo Formulation of this compound
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution.
-
Prepare Vehicle: Prepare a vehicle solution consisting of 5% DMSO, 5% Tween 80, and 90% physiological saline.
-
Final Formulation: Dilute the this compound stock solution with the vehicle to achieve the desired final concentration for injection. For example, to achieve a 10 mg/kg dose in a 1 ml injection volume for a 250g rat, you would need a final concentration of 2.5 mg/ml.
-
Administration: The solution should be vortexed well before administration.
What is the maximum recommended final concentration of this compound in aqueous solutions for in vitro assays?
The maximum achievable concentration of this compound in aqueous buffers without precipitation is low and depends on the final concentration of any co-solvents like DMSO. It is crucial to perform a solubility test for your specific experimental conditions. Start with a low final concentration (e.g., 1-10 µM) and gradually increase it to determine the solubility limit in your specific cell culture medium or buffer, while keeping the final DMSO concentration constant and at a non-toxic level (ideally ≤ 0.5%).
Quantitative Data Summary
While specific aqueous solubility data for this compound is limited in the literature, the following table summarizes the known solubility information.
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | Commercially available product datasheets |
| Aqueous Buffers | Poorly soluble | Inferred from experimental observations |
Signaling Pathways
This compound is a versatile pharmacological tool that acts as a group I metabotropic glutamate receptor (mGluR1) antagonist and a positive allosteric modulator (PAM) of mGluR4.
mGluR1 Antagonism Signaling Pathway
Caption: this compound antagonizes the mGluR1 signaling pathway.
mGluR4 Positive Allosteric Modulation Signaling Pathway
Caption: this compound positively modulates the mGluR4 signaling pathway.
References
- 1. Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
Technical Support Center: Optimizing PHCCC Dosage to Minimize Off-target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide). The aim is to help optimize experimental dosage to enhance its on-target effects as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) while minimizing its known off-target activity as a partial antagonist of the metabotropic glutamate receptor 1b (mGluR1b).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it binds to a site on the mGluR4 receptor that is different from the glutamate binding site. This binding enhances the receptor's response to the endogenous agonist, glutamate. This compound has been shown to increase both the potency and maximal efficacy of glutamate at the mGluR4 receptor.[1]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is its partial antagonist activity at the metabotropic glutamate receptor 1b (mGluR1b).[1] This means that at certain concentrations, this compound can inhibit the normal signaling of the mGluR1b receptor. Additionally, some studies have indicated that this compound may have proconvulsant effects in immature rats, which should be a consideration in experimental design, particularly in in vivo studies involving young animals.[2]
Q3: What is the key to minimizing off-target effects of this compound?
The key to minimizing the off-target effects of this compound lies in careful dose selection. The on-target mGluR4 PAM activity and the off-target mGluR1b antagonist activity occur at similar concentration ranges. Therefore, it is crucial to perform detailed dose-response experiments to identify a concentration that provides sufficient mGluR4 potentiation with minimal mGluR1b inhibition.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Poor solubility or stability of this compound in the assay buffer.
-
Troubleshooting Steps:
-
Solubility Check: this compound is soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it to the final concentration in your aqueous assay buffer. Avoid precipitation by ensuring the final DMSO concentration is low and consistent across all experiments.
-
Stability Assessment: The stability of this compound in aqueous solutions over time and at different temperatures should be assessed. Consider preparing fresh dilutions from the DMSO stock for each experiment.
-
Assay Buffer Components: Ensure that the components of your assay buffer do not interfere with this compound activity.
-
Issue 2: Lack of observable on-target (mGluR4 PAM) effect.
-
Possible Cause: Suboptimal agonist concentration.
-
Troubleshooting Steps:
-
Agonist Titration: The effect of a PAM is dependent on the presence of an orthosteric agonist (e.g., glutamate or L-AP4). Perform a dose-response curve of the agonist in the presence and absence of a fixed concentration of this compound to determine the optimal agonist concentration (typically EC20 to EC50) for observing a potentiation effect.
-
Cell Line/System Validation: Confirm that the cell line or experimental system expresses functional mGluR4 receptors.
-
Issue 3: Significant off-target (mGluR1b antagonist) effects are observed.
-
Possible Cause: this compound concentration is too high.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve for this compound's antagonist activity on mGluR1b. This will help identify the concentration at which this off-target effect becomes significant.
-
Therapeutic Window Assessment: Compare the dose-response curves for the on-target and off-target effects to identify a "therapeutic window" where you observe mGluR4 potentiation with minimal mGluR1b antagonism.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's on-target and off-target activities based on in vitro studies.
Table 1: On-Target Activity of this compound as an mGluR4 PAM
| Parameter | Value | Assay Conditions |
| EC50 | ~3.8 µM | GTPγ[35S] binding assay in the presence of 10 µM L-AP4.[1] |
| EC50 | ~6 µM | GTPγ[35S] binding assay in the presence of 0.2 and 0.6 µM L-AP4.[1] |
| EC50 | 3.2 µM | Calcium mobilization assay in CHO cells.[2] |
Table 2: Off-Target Activity of (-)-PHCCC as an mGluR1b Antagonist
| Parameter | Value | Assay Conditions |
| IC50 | 3.4 µM | Fluorimetric calcium assay in cells expressing hmGluR1b.[1] |
| Maximum Inhibition | ~30% | At concentrations up to 30 µM.[1] |
Experimental Protocols & Visualizations
Signaling Pathway of mGluR4 and mGluR1
Caption: Signaling pathways for on-target mGluR4 PAM and off-target mGluR1b antagonist activities of this compound.
Experimental Workflow for Dosage Optimization
Caption: A logical workflow for optimizing this compound dosage by comparing on-target and off-target activities.
Detailed Methodologies
1. GTPγ[35S] Binding Assay for mGluR4 PAM Activity
This assay measures the binding of the non-hydrolyzable GTP analog, GTPγ[35S], to G-proteins upon receptor activation.
-
Materials:
-
Cell membranes from a cell line stably expressing human mGluR4a.
-
GTPγ[35S] (radiolabeled).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (Guanosine diphosphate).
-
L-AP4 (orthosteric agonist).
-
This compound.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
-
Protocol:
-
Prepare cell membranes and determine protein concentration.
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of ~30 µM), and varying concentrations of this compound.
-
Add the orthosteric agonist L-AP4 at a fixed concentration (e.g., its EC20 value).
-
Add the cell membranes to the wells.
-
Initiate the binding reaction by adding GTPγ[35S].
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by centrifugation (for filtration assay) or by adding SPA beads.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage increase in GTPγ[35S] binding against the log of this compound concentration to determine the EC50.
-
2. Fluorimetric Calcium Mobilization Assay for mGluR1b Antagonist Activity
This assay measures changes in intracellular calcium concentration following receptor activation.
-
Materials:
-
Cell line stably expressing human mGluR1b.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Glutamate (orthosteric agonist).
-
This compound.
-
A fluorimetric imaging plate reader.
-
-
Protocol:
-
Plate the mGluR1b-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorimetric plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Add a fixed concentration of glutamate (typically its EC80 value) to stimulate the mGluR1b receptor.
-
Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Plot the percentage inhibition of the glutamate-induced calcium response against the log of this compound concentration to determine the IC50.
-
References
Technical Support Center: Troubleshooting Inconsistent Results in PHCCC Experiments
Welcome to the technical support center for Primary Human Cardiac Fibroblast Culture and Co-culture (PHCCC) experiments. This resource is designed to help researchers, scientists, and drug development professionals identify and address common causes of inconsistent results in their studies.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between different batches of primary human cardiac fibroblasts (PHCFs)?
A1: Primary human cardiac fibroblasts are isolated directly from donor tissue, and inherent biological differences between donors (e.g., age, sex, medical history, and genetics) are a major contributor to variability. It is crucial to characterize each new cell lot and, if possible, use cells from multiple donors to ensure the robustness of your findings.
Q2: My control group of PHCFs is showing signs of activation (e.g., increased α-SMA expression) even without stimulation. What could be the cause?
A2: This phenomenon, known as spontaneous activation, is a common issue in PHCF culture.[1][2] Traditional culture conditions, such as stiff plastic culture dishes and high serum concentrations in the media, can trigger fibroblasts to differentiate into myofibroblasts.[1][3] This can mask the effects of your experimental treatments. Consider using softer culture substrates that mimic the physiological stiffness of the heart and optimizing your serum concentration.
Q3: I'm observing inconsistent results in my co-culture experiments with cardiomyocytes. What are some potential factors to investigate?
A3: Inconsistent results in co-culture systems can arise from several sources. Key factors to standardize include the cell seeding ratio, the timing of co-culture initiation, and the specific co-culture method (e.g., direct contact vs. transwell inserts).[4][5] The health and purity of both the cardiac fibroblasts and the cardiomyocytes are also critical.
Q4: How does the passage number of my PHCFs affect experimental outcomes?
A4: Primary cells like PHCFs have a limited lifespan and can undergo significant phenotypic changes with increasing passage number.[6][7] As cells are passaged, they can begin to senesce or further differentiate, which can alter their proliferative capacity, gene expression profile, and responsiveness to stimuli.[7][8] It is best practice to use low-passage cells for your experiments and to record the passage number for all experiments to ensure consistency.
Troubleshooting Guides
Issue 1: High Variability in Cell Proliferation Assays
| Potential Cause | Recommended Solution |
| Donor-to-Donor Variability | Test each new lot of PHCFs to establish a baseline proliferation rate. If possible, pool data from multiple donors to account for biological variance. |
| Inconsistent Seeding Density | Ensure precise and consistent cell counting and seeding for all wells and experiments. Low or high seeding densities can impact proliferation rates.[1][9] |
| Serum Lot-to-Lot Variability | Test new lots of fetal bovine serum (FBS) for their effect on cell growth before use in critical experiments. Purchase larger batches of a single lot to maintain consistency.[1] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experiments, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Issue 2: Inconsistent Fibroblast Activation Markers (e.g., α-SMA, Collagen I)
| Potential Cause | Recommended Solution |
| Spontaneous Activation on Stiff Substrates | Culture PHCFs on substrates with a stiffness that mimics the native cardiac tissue (e.g., hydrogels with a Young's modulus of 8-15 kPa).[3][10] |
| High Serum Concentration | Reduce the serum concentration in your culture medium or switch to a serum-free medium formulation if your experimental design allows. High serum can induce myofibroblast differentiation.[1] |
| Inconsistent Treatment Concentrations | Prepare fresh dilutions of your stimulating factors (e.g., TGF-β1) for each experiment from a well-characterized stock solution. |
| Variable Time Points for Analysis | Harvest cells and lysates at consistent time points post-treatment, as the expression of activation markers can be dynamic. |
Issue 3: Discrepancies in Co-culture Signaling Readouts
| Potential Cause | Recommended Solution |
| Inconsistent Cell Ratios | Optimize and standardize the ratio of cardiac fibroblasts to cardiomyocytes. This ratio can significantly impact paracrine signaling. |
| Variability in Co-culture System | Use the same co-culture system (e.g., direct contact, transwell with a specific pore size, conditioned media) for all related experiments.[5] |
| Cell Contamination | Regularly test your cell cultures for mycoplasma contamination, which can alter cellular metabolism and signaling. |
| Inconsistent Media Changes | Adhere to a strict media change schedule, as the accumulation of secreted factors and depletion of nutrients can influence cell behavior.[6] |
Experimental Protocols
Basic Protocol for Culturing Primary Human Cardiac Fibroblasts
-
Thawing: Rapidly thaw cryopreserved PHCFs in a 37°C water bath. Transfer the cells to a sterile conical tube containing pre-warmed fibroblast growth medium (FGM).
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in fresh FGM. Plate the cells onto a culture vessel at a recommended seeding density (e.g., 3,000-5,000 cells/cm²).[6][9]
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Media Changes: Replace the culture medium every 2-3 days.[6]
-
Passaging: When the cells reach 80-90% confluency, wash them with PBS, detach them using a gentle dissociation reagent (e.g., TrypLE), and re-plate them at the recommended seeding density.
Protocol for Inducing Fibroblast Activation with TGF-β1
-
Cell Plating: Plate low-passage PHCFs at a consistent seeding density in the desired culture vessel (e.g., 6-well plate) and allow them to adhere and grow to a specified confluency (e.g., 70-80%).
-
Serum Starvation: The day before stimulation, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium to reduce baseline activation.
-
TGF-β1 Stimulation: Prepare a fresh dilution of TGF-β1 in low-serum/serum-free medium to the desired final concentration (e.g., 5-10 ng/mL). Replace the medium in the wells with the TGF-β1-containing medium. Include a vehicle control group (medium with the same concentration of the solvent used for TGF-β1).
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) to allow for the induction of myofibroblast differentiation.
-
Analysis: After the incubation period, harvest the cells for downstream analysis, such as Western blotting for α-SMA, qRT-PCR for collagen gene expression, or immunofluorescence staining.
Visualizing Experimental Workflows and Signaling Pathways
Caption: A typical experimental workflow for studying PHCF activation.
Caption: Simplified TGF-β signaling pathway leading to fibroblast activation.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Primary cardiac fibroblast cell culture: methodological considerations for physiologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture - Wikipedia [en.wikipedia.org]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Human Left Ventricular Cardiac Fibroblasts Undergo a Dynamic Shift in Secretome and Gene Expression Toward a Cardiac Myofibroblast Phenotype during Early Passage in Typical Culture Expansion Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 9. An Optimized Protocol for Human Direct Cardiac Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jacc.org [jacc.org]
Identifying and mitigating potential PHCCC-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHCCC, a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). The information is designed to help identify and mitigate potential this compound-induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not directly activate the receptor but enhances its response to the endogenous agonist, glutamate.[1][2] This modulation can lead to a more profound downstream signaling cascade upon glutamate binding.
Q2: Is this compound known to be cytotoxic?
The available scientific literature does not extensively report direct cytotoxicity as a primary effect of this compound. In fact, some studies suggest it can be neuroprotective.[1] However, like any bioactive small molecule, off-target effects or cytotoxicity can potentially occur under specific experimental conditions, such as high concentrations, prolonged exposure, or in certain sensitive cell lines.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
While not definitively established, potential mechanisms of cytotoxicity could include:
-
Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to unintended and potentially toxic outcomes.
-
Metabolic stress: Over-activation of mGluR4 could alter cellular metabolism, leading to an accumulation of toxic byproducts or depletion of essential nutrients.
-
Excitotoxicity in non-neuronal cells: While typically associated with neurons, excessive glutamate signaling can be detrimental to other cell types that may express glutamate receptors.
-
Compound insolubility: Poor solubility of this compound in cell culture media can lead to the formation of precipitates that are cytotoxic to cells.
Q4: What are the initial steps to take if I observe unexpected cell death in my this compound-treated cultures?
If you observe unexpected cytotoxicity, it is crucial to:
-
Confirm the identity and purity of your this compound compound.
-
Verify the final concentration of this compound in your culture medium.
-
Assess the solubility of this compound in your specific cell culture medium.
-
Include appropriate positive and negative controls in your experiments.
-
Perform a dose-response curve to determine if the cytotoxicity is concentration-dependent.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Across All this compound Concentrations
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in the final culture medium. 3. Consider using a lower concentration of the vehicle (e.g., DMSO) in the final culture, as high concentrations can be cytotoxic. |
| Contaminated Compound or Reagents | 1. Use a fresh aliquot of this compound from a trusted supplier. 2. Ensure all reagents and culture media are sterile and free of contamination. |
| Cell Line Sensitivity | 1. Test this compound on a different, more robust cell line to see if the effect is cell-type specific. 2. Reduce the exposure time of the cells to this compound. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | 1. Ensure a uniform single-cell suspension before seeding. 2. Use a precise method for cell counting and seeding to maintain consistency across wells and plates. |
| Edge Effects in Multi-Well Plates | 1. Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound. 2. Fill the outer wells with sterile PBS or medium to create a humidity barrier. |
| Inconsistent Compound Dilution | 1. Prepare a master mix of the final this compound concentration to be added to the wells to minimize pipetting errors. 2. Use calibrated pipettes and proper pipetting techniques. |
Issue 3: High Background Signal in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Interference of this compound with Assay Reagents | 1. Run a cell-free control with this compound and the assay reagent to check for any direct chemical interaction that may produce a signal. 2. If interference is detected, consider using an alternative cytotoxicity assay with a different detection principle. |
| Phenol Red in Culture Medium | 1. Phenol red can interfere with some colorimetric and fluorescent assays. 2. Use phenol red-free medium for the duration of the assay. |
| Serum in Culture Medium | 1. Components in serum can sometimes interfere with assay reagents. 2. If possible, perform the final assay steps in serum-free medium. |
Data Presentation: Illustrative Cytotoxicity Data
The following table provides an example of how to structure quantitative data from a cytotoxicity experiment. Note: This is illustrative data and not specific to this compound.
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptotic Cells (%) (Annexin V Staining) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.3 | 2.3 ± 0.8 |
| 1 | 98.2 ± 4.8 | 6.3 ± 1.5 | 2.9 ± 1.1 |
| 10 | 95.6 ± 6.1 | 8.9 ± 2.1 | 4.5 ± 1.9 |
| 50 | 72.3 ± 7.5 | 28.4 ± 4.3 | 15.7 ± 3.4 |
| 100 | 45.1 ± 8.2 | 55.8 ± 6.7 | 38.2 ± 5.6 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Read the absorbance at the wavelength specified in the kit's protocol.
Mandatory Visualizations
Caption: Hypothetical signaling pathways of this compound-induced cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Strategies to Improve the Bioavailability of PHCCC In Vivo
T his technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGluR4 positive allosteric modulator, PHCCC. The information provided addresses common challenges related to its low aqueous solubility and poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound, or (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It is a valuable research tool for studying the therapeutic potential of mGluR4 modulation in various neurological and psychiatric disorders. However, a significant challenge in utilizing this compound in in vivo studies is its inherently low aqueous solubility, which consequently leads to poor and variable oral bioavailability. This can result in suboptimal drug exposure at the target site, leading to inconsistent or inconclusive experimental outcomes.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | Wikipedia |
| Molar Mass | 294.310 g/mol | Wikipedia |
| XLogP3-AA (Computed) | 2.6 | PubChem |
The computed XLogP3-AA value of 2.6 suggests that this compound is a moderately lipophilic compound. While this property is often favorable for crossing cell membranes, very high lipophilicity can sometimes be associated with low aqueous solubility.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. These approaches aim to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. The selection of an appropriate strategy often depends on the specific physicochemical properties of the compound. General approaches include:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution. Techniques like micronization and nanomilling can be employed.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal fluids and enhance its absorption via the lymphatic system.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the formulation can increase the solubility of the drug.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that researchers may encounter when working with this compound in vivo.
Issue 1: High variability in plasma concentrations between animals.
-
Possible Cause: Inconsistent dissolution of the this compound formulation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Re-evaluate the formulation: If using a simple suspension, consider more advanced formulation strategies as outlined in the FAQs. A solution or a solid dispersion is likely to provide more consistent absorption.
-
Control for food effects: The presence of food in the stomach can significantly impact the absorption of poorly soluble drugs. Standardize the fasting period for all animals before dosing.
-
Ensure accurate dosing: For suspensions, ensure the formulation is homogenous before and during administration to each animal. Use appropriate techniques to minimize dosing errors.
-
Issue 2: Low or undetectable plasma concentrations of this compound.
-
Possible Cause: Insufficient oral bioavailability of the administered dose.
-
Troubleshooting Steps:
-
Increase the dose: While this may seem straightforward, it's important to consider potential toxicity and solubility limitations in the formulation.
-
Optimize the formulation for enhanced solubility: This is the most critical step. Experiment with different formulation approaches (solid dispersions, lipid-based formulations) to significantly improve the dissolution of this compound.
-
Consider alternative routes of administration: For initial proof-of-concept studies, intraperitoneal (IP) or intravenous (IV) administration can bypass the challenges of oral absorption and ensure adequate systemic exposure.
-
Issue 3: Difficulty in preparing a stable and consistent formulation for administration.
-
Possible Cause: Poor wettability and high crystallinity of this compound powder.
-
Troubleshooting Steps:
-
Use a wetting agent: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Cremophor EL) in your vehicle to improve the dispersion of this compound particles.
-
Employ sonication: Use a probe or bath sonicator to break down agglomerates and create a more uniform suspension.
-
Prepare fresh formulations: Due to the potential for particle settling and aggregation, it is best to prepare the formulation immediately before administration.
-
Experimental Protocols
Due to the lack of publicly available, detailed in vivo formulation and pharmacokinetic studies for this compound, we provide a general workflow for developing and evaluating a suitable formulation.
Workflow for Formulation Development and In Vivo Evaluation
Caption: A general workflow for developing and evaluating a suitable in vivo formulation for a poorly soluble compound like this compound.
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Low Bioavailability
Caption: A decision tree for troubleshooting low in vivo bioavailability of this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the primary literature and conduct their own formulation development and validation studies. The lack of extensive public data on this compound necessitates a systematic and empirical approach to overcoming its bioavailability challenges.
Technical Support Center: Understanding and Addressing the Proconvulsant Effects of PHCCC
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for working with the mGluR4 positive allosteric modulator (PAM), PHCCC, in the context of its observed proconvulsant effects in preclinical seizure models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, this compound does not activate the mGluR4 receptor directly. Instead, it binds to an allosteric site on the receptor, enhancing its sensitivity to the endogenous ligand, glutamate.[1] The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase through a Gαi/o protein, which leads to a decrease in cyclic AMP (cAMP) levels and subsequently reduces neurotransmitter release at the presynaptic terminal.[1]
Q2: The user prompt mentions "proconvulsant effects," but mGluR4 activation is generally inhibitory. Can you clarify this?
A2: This is a critical and insightful question. While the canonical mGluR4 signaling pathway is inhibitory (reducing neurotransmitter release), studies in immature rat models have demonstrated that this compound exerts a proconvulsant or seizure-potentiating effect, not an anticonvulsant one.[1] This paradoxical effect is likely context-dependent, relating to the specific neural circuits and developmental stage being studied. For instance, in the highly interconnected thalamocortical circuits that govern absence seizures, enhancing presynaptic inhibition at specific synapses (e.g., corticothalamic or intrathalamic GABAergic synapses) could disrupt the delicate excitatory/inhibitory balance, leading to the hypersynchrony characteristic of these seizures. The exact mechanisms for its proconvulsant effects in generalized tonic-clonic models are still under investigation but highlight the complexity of glutamatergic signaling in epilepsy.
Q3: In which specific seizure models has this compound been shown to be proconvulsant?
A3: Research has demonstrated the proconvulsant action of this compound in three distinct seizure models, particularly in immature rats:
-
Pentylenetetrazol (PTZ)-induced seizures: this compound potentiates the effects of subconvulsant doses of PTZ, a GABAA receptor antagonist, in models of both absence (low-dose PTZ) and generalized tonic-clonic seizures.
-
Electrically elicited cortical afterdischarges: This model, which is often used to study myoclonic seizures, shows that this compound can significantly prolong the duration of seizure activity.[1]
Q4: Are the proconvulsant effects of this compound dose-dependent?
A4: Yes, the available data suggest a dose-dependent relationship. For example, in a model of absence seizures in 25-day-old rats, a 10 mg/kg dose of this compound was shown to significantly prolong the duration of PTZ-induced rhythmic activity, while lower doses were less effective.[1] It is crucial for researchers to perform a dose-response study within their specific experimental paradigm.
Troubleshooting Guide
Problem: I administered this compound expecting an anticonvulsant effect, but my seizure model worsened.
-
Explanation: This is the expected outcome based on published literature for certain models. This compound is a known proconvulsant in models of absence, myoclonic, and PTZ-induced generalized tonic-clonic seizures in immature rodents.[1]
-
Solution: Re-evaluate your experimental hypothesis. This compound should be used as a tool to probe the proconvulsant role of mGluR4 potentiation or to study seizure exacerbation, not as a therapeutic anticonvulsant agent in these contexts.
Problem: There is high variability in the proconvulsant response to this compound between animals.
-
Explanation: Variability can be common in seizure models. Factors can include age, genetic background, and subtle differences in experimental procedures. The proconvulsant effects of this compound have been shown to be age-dependent.[1]
-
Solutions:
-
Strictly Control for Age: Ensure all animals in your experimental and control groups are from a very narrow age range (e.g., P25 ± 0.5 days).
-
Standardize Administration: Ensure consistent timing of this compound administration relative to the convulsant agent and consistent injection volumes and techniques (e.g., intraperitoneal).
-
Increase Sample Size: A larger n per group can help overcome individual variability and increase statistical power.
-
Monitor Drug Vehicle Effects: this compound is often dissolved in vehicles like DMSO.[2] Ensure your vehicle control group shows no unexpected effects on seizure thresholds.
-
Problem: The seizure phenotype is not what I expected (e.g., different seizure type).
-
Explanation: this compound's potentiation effect may alter the manifestation of seizures induced by another agent. The interaction between mGluR4 modulation and the primary convulsant (e.g., PTZ) can be complex.
-
Solution:
-
Detailed Behavioral Scoring: Use a standardized seizure scoring system (e.g., a modified Racine scale) and video-EEG monitoring to accurately characterize the seizure phenotype.
-
Pilot Studies: Conduct pilot experiments with this compound alone (at the highest dose) to observe any baseline behavioral effects that might confound seizure scoring.
-
Quantitative Data Summary
The following table summarizes the proconvulsant effects of this compound in various seizure models as reported in studies involving immature rats.
| Seizure Model | Animal Age | This compound Dose (mg/kg, i.p.) | Observed Proconvulsant Effect |
| PTZ-induced Rhythmic EEG Activity (Absence Model) | P25 | 10 | Significant prolongation of rhythmic episodes; shortened intervals between episodes. |
| PTZ-induced Rhythmic EEG Activity (Absence Model) | P18 | 3, 10 | No significant potentiation observed. |
| Electrically Elicited Cortical Afterdischarges | P12, P18 | 3, 10 | Significant prolongation of afterdischarge duration with repeated stimulations. |
| PTZ-induced Convulsions (Tonic-Clonic Model) | P18, P25 | 1, 3, 10, 20 | Potentiated the effect of a subconvulsant dose of PTZ (60 mg/kg). |
Data synthesized from Szczurowska and Mareš (2012).[1]
Experimental Protocols
Protocol 1: Potentiation of PTZ-Induced Seizures
This protocol is designed to assess the proconvulsant effects of this compound in a chemically induced seizure model in immature rats.
-
Animal Preparation:
-
Use male Wistar rats at postnatal day 25 (P25).
-
For electrophysiological studies, animals should be stereotaxically implanted with cortical EEG electrodes under anesthesia at least 3-4 days prior to the experiment to allow for recovery.
-
-
Drug Preparation:
-
Prepare a fresh solution of Pentylenetetrazol (PTZ) in 0.9% saline. A subconvulsant dose (e.g., 60 mg/kg) is recommended to observe potentiation.
-
Prepare this compound by dissolving it in a vehicle such as 50% Dimethyl sulfoxide (DMSO).[2] Prepare solutions for desired doses (e.g., 3 mg/kg, 10 mg/kg).
-
-
Experimental Procedure:
-
Administer the selected dose of this compound (or vehicle control) via intraperitoneal (i.p.) injection.
-
After a 15-30 minute pretreatment interval, administer the subconvulsant dose of PTZ (i.p.).
-
Immediately place the animal in a clear observation chamber.
-
-
Data Acquisition and Analysis:
-
Record EEG continuously and observe the animal for 30-60 minutes post-PTZ injection.
-
Score seizure behavior using a standardized scale (e.g., Racine scale).
-
Analyze EEG data for the latency to the first seizure, the total duration of seizure activity (e.g., spike-wave discharges), and seizure severity.
-
Compare results between vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Potentiation of Electrically Elicited Cortical Afterdischarges
This protocol assesses this compound's effect on seizures induced by direct cortical stimulation.
-
Animal Preparation:
-
Use male Wistar rats at postnatal days 12, 18, or 25 (P12, P18, P25).
-
Under anesthesia, implant bipolar stimulating and recording electrodes into the sensorimotor cortex. Allow for 3-4 days of recovery.
-
-
Drug Preparation:
-
Prepare this compound solutions (e.g., for 3 mg/kg and 10 mg/kg doses) and vehicle control as described in Protocol 1.
-
-
Experimental Procedure:
-
Place the conscious, freely moving animal in the recording chamber and connect the electrodes to the stimulation and recording apparatus.
-
Administer this compound or vehicle (i.p.).
-
After a 15-30 minute pretreatment interval, deliver a series of electrical stimulations through the cortical electrodes. A typical parameter is a 10-second train of 50 Hz biphasic pulses.[3]
-
Repeat stimulations at fixed intervals (e.g., every 5-10 minutes).
-
-
Data Acquisition and Analysis:
-
Record the EEG trace immediately following each stimulation to measure the duration of the afterdischarge (the seizure activity that persists after the stimulus ends).
-
Analyze the afterdischarge duration for each stimulation event.
-
Compare the average afterdischarge duration between the vehicle and this compound groups to determine if there is a significant potentiation.
-
Visualizations
Caption: mGluR4 signaling pathway modulated by this compound.
Caption: Workflow for assessing this compound's proconvulsant effects.
References
Technical Support Center: Improving the Specificity of PHCCC for mGluR4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using PHCCC, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is (-)-PHCCC and its primary mechanism of action?
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (this compound) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] The activity resides in the (-)-enantiomer. Unlike an orthosteric agonist which directly activates the receptor at the glutamate binding site, (-)-PHCCC binds to a distinct allosteric site within the transmembrane domain.[1][2] This binding does not activate the receptor on its own but potentiates the receptor's response to an agonist like L-AP4 or glutamate. It achieves this by increasing the agonist's potency and enhancing the maximum efficacy of receptor activation.[1][2] At higher concentrations, it may show weak direct agonist activity.[2]
Figure 1. mGluR4 signaling pathway with agonist and PAM binding sites.
Q2: What is the selectivity profile of (-)-PHCCC against different mGluR subtypes?
(-)-PHCCC was developed as a selective PAM for mGluR4. However, it exhibits some activity at other mGluR subtypes, most notably mGluR1. Its selectivity is crucial for interpreting experimental results accurately.
| Receptor Subtype | Activity of (-)-PHCCC | Reference |
| mGluR4 | Positive Allosteric Modulator (PAM) | [1][2] |
| mGluR1b | Partial Antagonist (30% max efficacy) | [1][2] |
| mGluR2 | Inactive | [1][2] |
| mGluR3 | Inactive | [1][2] |
| mGluR5a | Inactive | [1][2] |
| mGluR6 | Inactive | [1][2] |
| mGluR7b | Inactive | [1][2] |
| mGluR8a | Inactive | [1][2] |
Q3: What are the known off-target effects of (-)-PHCCC?
The primary known off-target effect of (-)-PHCCC is its partial antagonist activity at the mGluR1b subtype.[1][2] This is important because mGluR1 is a Group I mGluR that couples to Gq/G11 proteins, leading to phospholipase C activation and calcium mobilization, a different signaling pathway than the Gi/o-coupled mGluR4.[3] This antagonistic activity could confound results in systems where both mGluR1 and mGluR4 are expressed. For example, a neuroprotective effect observed with this compound might be partially attributed to mGluR1 antagonism rather than solely mGluR4 potentiation.[1]
Q4: Are there alternatives to this compound with improved specificity for mGluR4?
Yes, since the discovery of this compound, medicinal chemistry efforts have led to the development of novel mGluR4 PAMs with improved potency and selectivity. Researchers have re-explored the this compound scaffold to create compounds that are more selective for mGluR4 over other mGluR subtypes.[4] When designing experiments, it is advisable to review current literature for the latest generation of mGluR4 PAMs that may offer a better pharmacological profile for the specific biological question being addressed.
Troubleshooting Guides
Q1: My results with this compound are inconsistent or show lower than expected potency. What could be the cause?
This is a common issue that can often be resolved by addressing compound handling and experimental design.
-
Issue 1: Compound Solubility: this compound is a lipophilic molecule with low aqueous solubility. Precipitation in aqueous buffer can drastically reduce the effective concentration and lead to inconsistent results.
-
Solution: Prepare high-concentration stock solutions in DMSO. When diluting into aqueous assay buffers, ensure the final DMSO concentration is consistent across all conditions and is low enough (typically <0.5%) to not affect the biological system. Visually inspect the final solution for any signs of precipitation. Performing a kinetic solubility assay under your specific experimental conditions can be beneficial.[5]
-
-
Issue 2: Compound Stability: Like many small molecules, this compound may degrade over time in solution, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.
-
Solution: Aliquot DMSO stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in aqueous buffers immediately before each experiment.
-
-
Issue 3: Use of Incorrect Enantiomer: The positive allosteric modulatory activity resides in the (-)-PHCCC enantiomer. The (+)-enantiomer is inactive.[1]
-
Solution: Confirm the stereochemistry of the compound supplied. Using the racemic mixture ((±)-PHCCC) will result in a lower apparent potency, as only half of the compound is active.
-
-
Issue 4: Sub-optimal Agonist Concentration: As a PAM, the effect of this compound is dependent on the presence of an orthosteric agonist (e.g., glutamate, L-AP4).
-
Solution: To observe potentiation, the agonist must be present at a concentration that produces a submaximal response, typically around its EC20 value. If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be masked. Perform a full agonist dose-response curve to determine the appropriate EC20 concentration for your system before starting PAM experiments.
-
Q2: I am seeing unexpected effects that don't seem to be mediated by mGluR4. How can I validate the target engagement?
Validating that the observed effects are indeed mediated by mGluR4 is critical. This involves running the right controls and counter-screens.
-
Problem: Potential mGluR1 Off-Target Effect: The partial antagonist activity of (-)-PHCCC at mGluR1b can produce confounding effects.[1][2]
-
Solution 1: Use a Selective mGluR1 Antagonist: Compare the effect of (-)-PHCCC with a highly selective mGluR1 antagonist, such as CPCCOEt.[6][7] If the effects are similar, it suggests a significant mGluR1 component. If the effects of (-)-PHCCC are additive to those of the mGluR1 antagonist, it supports an mGluR4-mediated mechanism.[1][2]
-
Solution 2: Use a Group III mGluR Antagonist: To confirm the effect is mediated by a Group III mGluR (which includes mGluR4), use a group-selective antagonist like MSOP or MPPG. Blockade of the (-)-PHCCC effect by these antagonists strongly implicates a Group III mGluR.[1][6]
-
Solution 3: Cellular Controls: The most definitive control is to use a system lacking the target receptor. If available, perform the experiment in cells or tissues from an mGluR4 knockout (KO) animal.[6] The absence of the this compound effect in the KO system provides strong evidence for its mGluR4 specificity.
-
Figure 2. Troubleshooting workflow for validating this compound's mechanism of action.
Q3: this compound shows no effect in my system, despite confirmed mGluR4 expression. What is the issue?
A lack of effect can be as informative as a positive result and may point to specific molecular interactions.
-
Problem: Receptor Heterodimerization: mGluRs can form heterodimers, which can alter their pharmacology. Specifically, mGluR4 can form heterodimers with mGluR2. This mGluR2/mGluR4 heteromer can be insensitive to potentiation by this compound, even though it responds to orthosteric agonists.[8]
-
Solution: This is a challenging issue to resolve. If you suspect heterodimerization is occurring in your system (e.g., at corticostriatal synapses), this compound may not be a suitable tool.[8] Consider using a structurally distinct mGluR4 PAM that has been shown to be effective at mGluR2/mGluR4 heterodimers. Alternatively, investigate the expression of mGluR2 in your system to assess the likelihood of heterodimer formation.
-
Figure 3. Effect of mGluR dimerization on this compound activity.
Experimental Protocols
Protocol: GTPγ[³⁵S] Binding Assay to Measure mGluR4 Potentiation
This assay measures the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to G-proteins upon receptor activation. It is a direct measure of G-protein coupling and is ideal for quantifying the potentiation effect of a PAM. This protocol is adapted from methodologies described in the literature.[1]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human mGluR4.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
GTPγ[³⁵S] (specific activity >1000 Ci/mmol).
-
Orthosteric agonist (e.g., L-AP4).
-
(-)-PHCCC.
-
Group III antagonist (e.g., MSOP) for control.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
Procedure:
-
Membrane Preparation: Prepare cell membranes from mGluR4-expressing cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: Perform the assay in 96-well plates. The final assay volume is typically 100 µL.
-
Component Addition: To each well, add the following in order:
-
50 µL of Assay Buffer containing GDP (final concentration 30 µM).
-
10 µL of (-)-PHCCC at various concentrations (or vehicle, DMSO).
-
10 µL of the orthosteric agonist L-AP4 at its EC20 concentration (determined previously). For basal binding, add buffer instead. For non-specific binding, add a saturating concentration of unlabeled GTPγS.
-
10 µL of cell membranes (10-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Initiate Reaction: Start the binding reaction by adding 20 µL of GTPγ[³⁵S] (final concentration 0.1 nM).
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all values.
-
Plot the specific binding (in cpm or dpm) against the concentration of (-)-PHCCC.
-
Data should show a concentration-dependent increase in GTPγ[³⁵S] binding in the presence of the EC20 concentration of L-AP4, demonstrating the positive allosteric modulatory effect of (-)-PHCCC.
-
To confirm specificity, demonstrate that the potentiation by (-)-PHCCC is blocked by a co-incubation with a group III mGluR antagonist like MSOP.
-
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effects of this compound, an allosteric modulator of mGlu4 receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Actions of Novel Allosteric Modulators Reveal Functional Heteromers of Metabotropic Glutamate Receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of PHCCC and Other mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), the first-generation positive alloster-ic modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with other notable mGluR4 PAMs. The data presented herein is compiled from various preclinical studies, offering a quantitative basis for evaluating their performance. This document is intended to aid researchers in the selection of appropriate tool compounds for studying mGluR4 function and to inform the development of next-generation therapeutics targeting this receptor.
Introduction to mGluR4 and its Allosteric Modulation
Metabotropic glutamate receptor 4 (mGluR4), a member of the group III metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) predominantly expressed in presynaptic terminals.[1] Its activation by glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately resulting in the modulation of neurotransmitter release.[1] This mechanism has positioned mGluR4 as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and substance use disorders.[1][2]
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[1] By doing so, they enhance the receptor's response to glutamate without directly activating it, offering a more nuanced and potentially safer pharmacological approach compared to direct agonists.[1] this compound was the first identified mGluR4 PAM; however, it suffers from limitations such as low potency, poor solubility, and off-target effects, including antagonist activity at the mGluR1 receptor.[3][4] These drawbacks spurred the development of novel mGluR4 PAMs with improved pharmacological profiles.
Comparative Efficacy of mGluR4 PAMs
The following table summarizes the in vitro efficacy of this compound and other key mGluR4 PAMs. The data is primarily derived from studies using Chinese Hamster Ovary (CHO) cells expressing either human (h) or rat (r) mGluR4. Efficacy is typically quantified by the half-maximal effective concentration (EC50), the maximal potentiation of the glutamate response (% Glu Max or Emax), and the fold-shift in the glutamate concentration-response curve (CRC).
| Compound | Receptor | EC50 | Emax (% Glu Max) | Fold Shift of Glutamate CRC | Key Characteristics & Selectivity |
| (-)-PHCCC | hmGluR4 | 4.1 µM[3] | ~100% (increases maximal response)[3] | 5.5-fold[3] | First-generation PAM; Partial antagonist at mGluR1.[3] |
| VU001171 | hmGluR4 | 650 nM[5] | 141%[5] | 36-fold[5] | High potency and efficacy; Devoid of mGluR1 antagonist activity.[5] |
| VU0092145 | hmGluR4 | 1.8 µM[5] | Not specified | Not specified | Novel chemotype with potency comparable to this compound.[5] |
| ADX88178 | hmGluR4 | 3.5 nM[6] | Not specified | Not specified | Highly potent and selective; Orally available and brain penetrant.[6][7] |
| rmGluR4 | 9.1 nM[6] | Not specified | Not specified | ||
| VU0155041 | rmGluR4 | 740 nM[8] | 127%[8] | Not specified | In vivo efficacy in rodent models of Parkinson's disease.[8] |
| CID 44191096 | hmGluR4 | 240 nM[4] | >200%[4] | 28-fold[4] | Potent, selective, and centrally penetrant upon systemic dosing.[4] |
| rmGluR4 | 110 nM[4] | >100%[4] | 20 to 40-fold[4] | ||
| PXT002331 (Foliglurax) | hmGluR4 | 46 nM[9] | Not specified | Not specified | Clinical candidate with improved pharmacokinetics and high CNS penetration.[9] |
| Valiglurax | hmGluR4 | 64.6 nM[9] | Not specified | Not specified | Isoquinoline-based PAM with excellent pharmacokinetic properties and oral efficacy.[9] |
Signaling Pathways of mGluR4
Activation of mGluR4 primarily initiates a canonical signaling cascade through the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. However, evidence also suggests a non-canonical pathway involving the activation of phospholipase C (PLC) and subsequently protein kinase C (PKC).
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 7. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Target Engagement of PHCCC: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing confident in vivo target engagement is a critical step in the validation of any novel therapeutic compound. This guide provides a comparative overview of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a foundational positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), and its performance against newer alternatives. The following sections detail experimental protocols and present key data to objectively assess its utility in in vivo research.
This compound has been instrumental in elucidating the therapeutic potential of mGluR4, particularly in the context of neurodegenerative disorders such as Parkinson's disease. As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. However, the in vivo application of this compound is notably hampered by its suboptimal pharmacokinetic properties, including poor solubility and limited brain penetration, often necessitating direct central administration. This guide will delve into the experimental methodologies used to validate its in vivo target engagement and compare its performance with more recently developed mGluR4 PAMs that exhibit improved drug-like characteristics.
Comparative Analysis of mGluR4 Positive Allosteric Modulators
The development of mGluR4 PAMs has progressed significantly since the advent of this compound. Newer compounds have been designed to overcome the limitations of this pioneering molecule, offering enhanced potency, selectivity, and pharmacokinetic profiles. The following table summarizes the key characteristics of this compound in comparison to other notable mGluR4 PAMs.
| Compound | In Vitro Potency (EC₅₀) | Selectivity Profile | In Vivo Efficacy Model | Key Pharmacokinetic Features | Reference |
| (-)-PHCCC | ~4.1 µM | Partial antagonist at mGluR1b | Neuroprotection in cortical cultures (in vitro) | Poor solubility, low systemic exposure, requires i.c.v. administration for CNS effects. | [1] |
| VU0152100 | 2.6 µM | Selective for mGluR4 | Haloperidol-induced catalepsy | Systemically active | |
| ADX88178 | 6.8 nM | Highly selective for mGluR4 | Rodent models of Parkinson's disease | Good oral bioavailability and brain penetration | |
| Foliglurax | ~30 nM | Selective for mGluR4 | L-DOPA-induced dyskinesia in Parkinson's models | Orally bioavailable | [2] |
| DT-095435 | 40 nM (human) | Pan group III mGluR PAM | Antiparkinsonian effects in mice | Excellent bioavailability and brain exposure | [2] |
Key Experiments for In Vivo Target Engagement
Validating that a compound reaches and interacts with its intended target in a living organism is paramount. For this compound and other mGluR4 PAMs, several in vivo models are employed to demonstrate target engagement and therapeutic potential.
Haloperidol-Induced Catalepsy
This widely used behavioral model assesses the potential of a compound to alleviate parkinsonian-like motor symptoms. Haloperidol, a dopamine D2 receptor antagonist, induces a state of immobility or catalepsy in rodents. The ability of an mGluR4 PAM to reverse this effect is indicative of its potential as an anti-Parkinsonian agent.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are acclimated to the testing environment to minimize stress-induced variability.
-
Drug Administration:
-
The test compound (e.g., this compound or an alternative PAM) or vehicle is administered intraperitoneally (i.p.) or via the desired route.
-
After a predetermined pretreatment time (e.g., 30 minutes), haloperidol (e.g., 0.5 mg/kg, i.p.) is administered to induce catalepsy.
-
-
Catalepsy Assessment:
-
At various time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes), catalepsy is measured using the bar test.
-
The rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The latency to remove both paws from the bar is recorded, with a maximum cutoff time (e.g., 180 seconds).
-
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in the catalepsy score by the test compound compared to the vehicle group indicates efficacy.
Neuroprotection in MPTP/Rotenone Models
Neurotoxin-based models, such as those using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone, are employed to mimic the progressive loss of dopaminergic neurons observed in Parkinson's disease.[3][4][5][6] The neuroprotective potential of an mGluR4 PAM can be evaluated by its ability to prevent or reduce neuronal damage in these models.
Experimental Protocol (Rotenone Model): [5]
-
Animals: Male C57BL/6 mice are often used.
-
Drug Administration:
-
Rotenone is administered chronically via oral gavage (e.g., 5 mg/kg daily for a specified period) to induce neurodegeneration.[5]
-
The mGluR4 PAM or vehicle is co-administered according to the study design.
-
-
Behavioral Assessment: Motor function can be assessed using tests like the rotarod or open field test at baseline and throughout the treatment period.
-
Neurochemical Analysis: After the treatment period, animals are euthanized, and brain tissue (specifically the striatum and substantia nigra) is collected.
-
High-performance liquid chromatography (HPLC) can be used to quantify dopamine and its metabolites to assess the extent of dopaminergic neuron loss.
-
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to visualize and quantify neuronal survival.
-
Data Analysis: The number of TH-positive neurons and striatal dopamine levels are compared between treatment groups. A significant preservation of dopaminergic neurons and dopamine levels in the group receiving the mGluR4 PAM indicates a neuroprotective effect.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in validating mGluR4 target engagement, the following diagrams have been generated using the DOT language.
Caption: mGluR4 Signaling Pathway.
Caption: In Vivo Validation Workflow.
References
- 1. Failure of proteasome inhibitor administration to provide a model of Parkinson's disease in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. Progression of Parkinson's disease pathology is reproduced by intragastric administration of rotenone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of rodent models in advancing precision medicine for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of PHCCC's Effects on mGluR4: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) on the metabotropic glutamate receptor 4 (mGluR4) across different species. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound is a widely recognized positive allosteric modulator (PAM) of mGluR4, a class C G-protein-coupled receptor predominantly expressed in the central nervous system.[1] As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself.[1] This modulation of mGluR4 activity holds therapeutic potential for a range of neurological and psychiatric disorders. This guide synthesizes available data on the effects of this compound on human, rat, and mouse mGluR4 to provide a cross-species perspective on its pharmacological activity.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative data on the potency and efficacy of this compound at mGluR4 in different species and experimental settings. It is important to note that direct comparisons of absolute values across studies should be made with caution due to variations in experimental conditions.
Table 1: Potency of (-)-PHCCC on human mGluR4 in GTPγS Binding Assay
| Agonist (Concentration) | (-)-PHCCC EC50 (µM) | Cell Line | Reference |
| No Agonist | >30 | CHO | [2] |
| L-AP4 (0.2 µM) | ~6 | CHO | [2] |
| L-AP4 (0.6 µM) | ~6 | CHO | [2] |
| L-AP4 (10 µM) | 3.8 | CHO | [2] |
EC50: Half-maximal effective concentration. L-AP4 is a group III mGluR agonist. The data indicates that the potency of (-)-PHCCC as a PAM for human mGluR4 is dependent on the concentration of the orthosteric agonist.
Table 2: Potency of this compound on human mGluR4 in Calcium Mobilization Assay
| Compound | EC50 (µM) | Cell Line | Notes | Reference |
| This compound | 5.1 ± 0.3 | CHO-DHFR(-) | In the presence of an EC20 concentration of glutamate. | [3] |
This table provides the potency of this compound in potentiating a glutamate-induced response in a cell line co-expressing human mGluR4 and a chimeric G-protein (Gqi5) that couples the receptor to the calcium signaling pathway.
Table 3: Effect of this compound on Agonist Potency at human mGluR4
| This compound Concentration (µM) | L-Glutamate EC50 (µM) | Fold Shift | Cell Line | Reference |
| 0 | 1.8 | - | CHO | [2] |
| 3 | 0.7 | 2.6 | CHO | [2] |
| 10 | 0.4 | 4.5 | CHO | [2] |
| 30 | 0.3 | 6.0 | CHO | [2] |
This table demonstrates the ability of (-)-PHCCC to shift the concentration-response curve of the endogenous agonist L-glutamate to the left, indicating a potentiation of its effect at human mGluR4.
Table 4: Qualitative and Semi-Quantitative Effects of this compound on Rodent mGluR4
| Species | Assay/Model | Effect of this compound | Key Findings | Reference |
| Rat | Cerebellar Granule Cell Proliferation | Inhibition of [3H]thymidine incorporation | This compound reduces proliferation in a manner similar to that observed in mouse cultures. | [4] |
| Mouse | Cerebellar Granule Cell Proliferation | Inhibition of [3H]thymidine incorporation | Effect is present in wild-type but absent in mGluR4 knockout mice, confirming target specificity. | [4] |
| Mouse | Neuroprotection in Cortical Neurons | Neuroprotective against NMDA- and β-amyloid-induced toxicity | This protective effect is absent in mGluR4 knockout mice, highlighting the role of mGluR4. | [2][5] |
While direct EC50 values for this compound on rat and mouse mGluR4 from these specific studies are not provided, the results confirm the compound's activity and selectivity for mGluR4 in these species.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of results.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to mGluR4. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is quantified as an indicator of receptor activation.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGluR4 of interest (e.g., CHO cells).
-
Assay Buffer: A typical buffer contains Tris-HCl, MgCl2, and NaCl.
-
Incubation: Membranes are incubated with [35S]GTPγS, GDP, the agonist (e.g., L-AP4 or glutamate), and varying concentrations of this compound.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of this compound to determine the EC50.
Intracellular cAMP Accumulation Assay
mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
General Protocol:
-
Cell Culture: Cells expressing mGluR4 are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of an mGluR4 agonist and varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is measured to assess the activity of this compound.
Calcium Mobilization Assay
To measure the activity of Gi/o-coupled receptors like mGluR4 using a calcium-based assay, cells are often co-transfected with a "promiscuous" G-protein, such as Gαqi5, which links the receptor to the phospholipase C (PLC) pathway and subsequent intracellular calcium release.
General Protocol:
-
Cell Culture and Transfection: Cells (e.g., CHO or HEK293) are co-transfected with the mGluR4 receptor and a promiscuous G-protein.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are exposed to an agonist (e.g., glutamate) in the presence of varying concentrations of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity is used to determine the concentration-response curve and the EC50 of this compound.
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The available data indicates that this compound is a positive allosteric modulator of mGluR4 in humans, rats, and mice. Quantitative in vitro studies on human mGluR4 have characterized its potency and its ability to enhance the effect of the endogenous agonist, glutamate. While direct quantitative comparisons across species from single studies are limited, qualitative and semi-quantitative data from rodent models strongly support the conserved function of this compound as an mGluR4 PAM. The observed effects in rodent primary neuronal cultures, and their absence in mGluR4 knockout mice, provide compelling evidence for its on-target activity in these species. For researchers and drug developers, this cross-species activity profile, coupled with its selectivity over other mGluR subtypes (with the exception of some activity at mGluR1), underscores the value of this compound as a pharmacological tool and a lead compound for the development of novel therapeutics targeting mGluR4. Further studies employing standardized experimental conditions would be beneficial for a more direct quantitative comparison of this compound's effects across different species.
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of PHCCC and Its Advanced Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulator (PAM) PHCCC and its more advanced derivative, ADX88178. The development of derivatives was necessitated by the suboptimal pharmacokinetic properties of this compound, a common challenge in drug discovery. This document summarizes key pharmacokinetic parameters, details the experimental protocols used to obtain this data, and visualizes the relevant signaling pathway.
Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic and pharmacodynamic data for this compound and its derivative, ADX88178. It is important to note that direct head-to-head comparative studies with a full pharmacokinetic profile are limited. The data presented here is compiled from various sources to provide a comparative overview.
| Parameter | This compound | ADX88178 | Notes |
| Potency (EC50) | ~3.7 µM (rat mGluR4)[1][2] | 52 nM (rat mGluR4)[3] | ADX88178 demonstrates significantly higher potency at the target receptor. |
| Aqueous Solubility | Low | Improved solubility is a key feature of advanced derivatives. | Poor solubility of this compound contributes to its low bioavailability. |
| Oral Bioavailability | Poor/Negligible | Orally active | This compound is not systemically active upon oral administration and often requires direct intracerebroventricular (i.c.v.) injection for in vivo efficacy studies. ADX88178 is designed for oral administration. |
| Peak Plasma Concentration (Cmax) | Data not available (due to poor oral absorption) | 5407 ng/mL (30 mg/kg, p.o. in rats)[3] | Demonstrates significant systemic exposure after oral dosing for ADX88178. |
| Time to Peak Concentration (Tmax) | Not applicable for oral administration | ~1 hour (in rats)[3] | Indicates rapid absorption of ADX88178 from the gastrointestinal tract. |
| Brain Penetration | Limited | Brain-penetrant | A critical feature for CNS drug candidates. |
| In Vivo Efficacy | Requires i.c.v. administration to show efficacy in Parkinson's disease models. | Effective in rodent models of Parkinson's disease and anxiety following oral administration. | Highlights the improved drug-like properties of the derivative. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of this compound and its derivatives.
In Vivo Pharmacokinetic Study in Rodents (Oral Administration)
Objective: To determine the pharmacokinetic profile of a test compound (e.g., ADX88178) in plasma and brain tissue following oral administration in mice or rats.
Materials:
-
Test compound (ADX88178)
-
Vehicle solution (e.g., 1% carboxymethyl cellulose)[3]
-
Male CD-1 mice (or other appropriate rodent strain)
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[6]
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Dosing:
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7]
-
For serial blood sampling from a single mouse, techniques such as tail vein, saphenous vein, or submandibular vein bleeding can be used to collect small volumes of blood (e.g., 20-50 µL) at each time point.[7][8]
-
At the final time point, animals are euthanized, and a terminal blood sample is collected via cardiac puncture. The brain is also rapidly excised.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Homogenize the brain tissue.
-
Store all plasma and brain homogenate samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
-
Determination of Brain and Plasma Drug Concentrations by LC-MS/MS
Objective: To quantify the concentration of the analyte in plasma and brain homogenate samples.
Procedure:
-
Sample Preparation:
-
Thaw plasma and brain homogenate samples.
-
Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances. This typically involves adding a solvent like acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Use a suitable chromatographic column to separate the analyte from other components.
-
Optimize the mass spectrometer settings (e.g., ionization source, collision energy) for the specific analyte and internal standard to ensure sensitive and selective detection.
-
Generate a calibration curve using standards of known concentrations to quantify the analyte in the unknown samples.
-
Signaling Pathway and Experimental Workflow Diagrams
mGluR4 Signaling Pathway
The primary mechanism of action for this compound and its derivatives is the positive allosteric modulation of the mGluR4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the signaling pathway is believed to underlie the therapeutic effects observed in models of neurological disorders.
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.fsu.edu [research.fsu.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of PHCCC: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic window of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This compound has been a valuable tool in exploring the therapeutic potential of mGluR4 activation, particularly in the context of Parkinson's disease. However, its preclinical development has been hampered by a narrow therapeutic window, characterized by a close relationship between efficacious and adverse effect doses. This guide objectively compares this compound with newer generation mGluR4 PAMs, presenting available experimental data to inform future research and development.
Comparative Analysis of Preclinical mGluR4 PAMs
The development of mGluR4 PAMs has evolved to address the limitations of early compounds like this compound. The following tables summarize the available quantitative data on the efficacy and safety of this compound and its key alternatives, VU0359516 and Lu AF21934.
Table 1: Efficacy in Preclinical Models of Parkinson's Disease
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (ED50 or Effective Range) | Citation |
| This compound | Rat | Haloperidol-Induced Catalepsy | ~10 mg/kg, i.p. (partial reversal) | |
| Mouse | MPTP-Induced Dopaminergic Neuroprotection | 3-10 mg/kg, s.c. | [1](2) | |
| VU0359516 | Rat | Haloperidol-Induced Catalepsy | Not explicitly reported, but improved potency over this compound suggested. | [3](4) |
| Lu AF21934 | Rat | Harmaline-Induced Hyperactivity | 0.5 - 2.5 mg/kg, s.c. | [5](5) |
Note: Direct comparative studies with standardized methodologies are limited, making direct ED50 comparisons challenging.
Table 2: Preclinical Safety and Tolerability Profile
| Compound | Animal Model | Toxicity Endpoint | No-Observed-Adverse-Effect-Level (NOAEL) or Toxic Dose | Key Adverse Effects | Citation |
| This compound | Rat | 28-Day Repeated Oral Dose | Data not readily available in public literature. | Partial antagonist at mGluR1, poor physicochemical properties, limited brain penetration. | [3](6--INVALID-LINK-- |
| VU0359516 | Rat | Not explicitly reported. | Data not readily available in public literature. | Developed to have improved selectivity over mGluR1 compared to this compound. | [3](4) |
| Lu AF21934 | Rat | Not explicitly reported. | Data not readily available in public literature. | Brain-penetrant with anxiolytic-like effects. | [5](5) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used to evaluate the therapeutic window of mGluR4 PAMs.
Efficacy Assessment
1. Haloperidol-Induced Catalepsy in Rats
This model assesses the potential of a compound to reverse drug-induced parkinsonism.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Procedure:
-
Administer the test compound (e.g., this compound) at various doses via the desired route (e.g., intraperitoneal, i.p.).
-
After a specified pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.
-
At set time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy using the bar test.
-
For the bar test, gently place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the catalepsy scores (latency to move) between vehicle-treated and compound-treated groups. An ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.
2. MPTP-Induced Neuroprotection in Mice
This model evaluates the neuroprotective potential of a compound against a toxin that selectively damages dopaminergic neurons.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to mice.
-
Induce dopaminergic lesion by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) using an established regimen (e.g., multiple injections over a single day).
-
Continue administration of the test compound for a defined period post-MPTP treatment.
-
After a survival period (e.g., 7-21 days), sacrifice the animals and harvest the brains.
-
Analyze the striatum for dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining of the substantia nigra to quantify the number of surviving tyrosine hydroxylase (TH)-positive (dopaminergic) neurons.
-
-
Data Analysis: Compare the levels of striatal dopamine and the number of TH-positive neurons between the vehicle-treated and compound-treated MPTP groups.
Safety and Toxicity Assessment
1. Repeated-Dose Toxicity Study (General Protocol based on OECD 408)
This study provides information on the potential adverse effects of a compound after repeated administration.
-
Animals: Typically rats (e.g., Sprague-Dawley).
-
Procedure:
-
Administer the test compound orally (e.g., by gavage) at a minimum of three dose levels, plus a vehicle control, to groups of animals (e.g., 10 males and 10 females per group) daily for 90 days.
-
Monitor animals daily for clinical signs of toxicity.
-
Record body weight and food consumption weekly.
-
Conduct detailed clinical examinations, including hematology, clinical biochemistry, and urinalysis at specified intervals.
-
At the end of the study, perform a full necropsy and collect organs for weighing and histopathological examination.
-
-
Data Analysis: Determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no treatment-related adverse findings are observed.
2. Assessment of mGluR1 Antagonist Activity in vivo
Given that mGluR1 antagonism is a known off-target effect of this compound, specific behavioral assays can be employed to assess this activity.
-
Model: Ataxia and Motor Coordination Assessment. Ataxia can be a clinical sign of mGluR1 modulation.
-
Procedure:
-
Administer the test compound at various doses.
-
Evaluate motor coordination and balance using a Rota-rod apparatus.
-
The Rota-rod consists of a rotating rod on which the animal must walk. The latency to fall from the rod is measured.
-
A decrease in the latency to fall compared to vehicle-treated animals can indicate motor impairment, which may be related to mGluR1 antagonist activity.
-
-
Data Analysis: Compare the performance on the Rota-rod between different dose groups.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for determining a therapeutic window, and the logical relationship of the comparative data.
Caption: mGluR4 signaling pathway and the action of this compound.
Caption: Experimental workflow for determining the therapeutic window.
Caption: Logical relationship of comparative data for mGluR4 PAMs.
References
- 1. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lu AF21934, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Comparative Analysis of PHCCC's Impact on Different Neuronal Populations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), on distinct neuronal populations. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in neuroscience research and therapeutic development.
This compound has been instrumental in elucidating the physiological roles of mGluR4. As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating neuronal activity compared to direct agonists. Understanding its differential effects on various neuronal subtypes is crucial for predicting its therapeutic potential and off-target effects.
Impact on Neuronal Excitability: A Comparative Overview
While direct comparative studies on the effects of this compound on different neuronal populations are limited, we can infer its differential impact by examining its mechanism of action in brain regions with distinct neuronal compositions, such as the striatum and the cerebral cortex. The striatum is predominantly composed of GABAergic medium spiny neurons (MSNs), while the cortex is rich in glutamatergic pyramidal neurons.
Activation of mGluR4, a Gi/o-coupled receptor, typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP can subsequently modulate the activity of various ion channels, ultimately influencing neuronal excitability.
Table 1: Comparative Effects of this compound on Striatal Medium Spiny Neurons vs. Cortical Pyramidal Neurons (Hypothesized)
| Parameter | Striatal Medium Spiny Neurons (GABAergic) | Cortical Pyramidal Neurons (Glutamatergic) |
| Primary Effect | Inhibition of GABA release at presynaptic terminals | Potential reduction of glutamate release at presynaptic terminals |
| Effect on Firing Rate | Likely decreased excitability due to presynaptic inhibition of excitatory inputs | Potential for decreased firing rate due to reduced presynaptic glutamate release |
| Supporting Evidence | This compound potentiates the effects of the mGluR4 agonist L-AP4 at the striatopallidal synapse, reducing GABA release.[2] | mGluR4 activation is known to presynaptically inhibit glutamatergic transmission.[3] |
Alternative mGluR4 Positive Allosteric Modulators
The field has advanced beyond this compound, with the development of more potent and selective mGluR4 PAMs. These alternatives address some of the limitations of this compound, such as its partial antagonist activity at mGluR1.[4]
Table 2: Comparison of this compound with an Alternative mGluR4 PAM
| Compound | EC50 | Fold Shift of Glutamate CRC | Selectivity Notes |
| (-)-PHCCC | 4.1 µM | 5.5-fold | Partial antagonist at mGluR1.[4] |
| VU001171 | 650 nM | 36-fold | Highly selective for mGluR4 over other mGluRs.[4] |
Experimental Protocols
The following provides a generalized methodology for assessing the impact of this compound on neuronal activity using in vitro electrophysiology, based on standard protocols for striatal and cortical slice preparations.
Preparation of Acute Brain Slices
-
Anesthesia and Perfusion: Anesthetize an adult mouse via isoflurane inhalation followed by intraperitoneal injection of a ketamine/xylazine cocktail. Once deeply anesthetized, perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based cutting solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage. Submerge the brain in ice-cold, oxygenated NMDG cutting solution. Cut 300 µm coronal slices containing the striatum or cortex.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes. Subsequently, allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Slice Placement: Place a single slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Neuron Identification: Identify striatal medium spiny neurons or cortical pyramidal neurons based on their morphology and location under differential interference contrast (DIC) microscopy.
-
Patching: Using a glass micropipette (3-5 MΩ resistance) filled with an internal solution, establish a gigaseal and then achieve whole-cell configuration on the chosen neuron.
-
Data Acquisition: Record spontaneous and evoked neuronal activity in current-clamp or voltage-clamp mode.
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration (e.g., 10 µM). Wash out the drug with regular aCSF to observe recovery.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the canonical signaling pathway for mGluR4 and a typical experimental workflow for investigating the effects of this compound.
Caption: Canonical mGluR4 signaling pathway activated by glutamate and potentiated by this compound.
Caption: Experimental workflow for assessing this compound's effects on neuronal excitability.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
The Long-Term Promise of PHCCC: A Comparative Analysis of an mGluR4 Modulator
For researchers and drug development professionals, the quest for novel neuroprotective agents has led to a growing interest in the metabotropic glutamate receptor 4 (mGluR4). Among the promising compounds targeting this receptor is PHCCC, a positive allosteric modulator (PAM). While long-term clinical data in humans remains unavailable, extensive preclinical research provides a foundation for assessing its potential efficacy and safety. This guide offers a comparative analysis of this compound against other mGluR4 modulators, supported by experimental data and detailed methodologies.
This compound, or N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, distinguishes itself by not directly activating the mGluR4 receptor. Instead, it enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to receptor modulation, potentially mitigating the risks of overstimulation associated with direct agonists. Its primary therapeutic potential is being explored in neurodegenerative disorders, particularly Parkinson's disease.
Comparative Efficacy of mGluR4 Modulators
The in vitro potency and efficacy of this compound have been characterized in various assays, often in comparison to orthosteric agonists like L-AP4 and other PAMs such as VU0155041, SIB-1893, and MPEP. The following table summarizes key quantitative data from these preclinical studies.
| Compound | Mechanism of Action | Assay Type | Target | Potency (EC₅₀/IC₅₀) | Efficacy (% of Max Response/Fold Shift) | Reference |
| This compound | mGluR4 Positive Allosteric Modulator | GTPγS Binding | Human mGluR4 | ~3 µM (in the presence of agonist) | Potentiates agonist response | [1][2] |
| L-AP4 | Group III mGluR Agonist | Functional Assay | Human mGluR4 | 0.13 µM | Full Agonist | [3] |
| VU0155041 | mGluR4 Positive Allosteric Modulator | Functional Assay | Human mGluR4 | 0.27 µM | >10-fold shift in glutamate EC₅₀ | [4] |
| SIB-1893 | mGluR4 Positive Allosteric Modulator | GTPγS Binding | Human mGluR4 | Potentiates agonist response | ~2-fold shift in L-AP4 potency | [5] |
| MPEP | mGluR1 Antagonist, mGluR4 PAM | GTPγS Binding | Human mGluR4 | Potentiates agonist response | ~1.5-fold shift in L-AP4 potency | [5] |
Preclinical Safety and In Vivo Efficacy
While dedicated long-term toxicology studies are not extensively published, the safety and efficacy of this compound have been evaluated in animal models of Parkinson's disease. In a rat model of reserpine-induced akinesia, this compound demonstrated a significant reversal of motor deficits, suggesting a potential symptomatic benefit. These studies provide initial evidence of in vivo activity and a tolerable safety profile in preclinical models. However, the lack of chronic dosing studies necessitates further investigation to fully understand the long-term safety implications.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to mGluR4 upon agonist or PAM binding.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human mGluR4 (e.g., CHO or HEK293 cells) are prepared by homogenization in a buffered solution and subsequent centrifugation to isolate the membrane fraction.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: To each well of a 96-well plate, add the following in order:
-
Membrane preparation (5-20 µg of protein)
-
Test compound (this compound or alternative modulator) at various concentrations
-
A sub-maximal concentration of an agonist (e.g., 1 µM L-glutamate or L-AP4)
-
100 µM GDP
-
0.1 nM [³⁵S]GTPγS
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ values and the extent of potentiation.
Neuroprotection Assay against NMDA-Induced Excitotoxicity
This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.
Protocol:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27) for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Neurons are pre-incubated with the test compound (this compound or alternatives) at various concentrations for 1-2 hours before the excitotoxic insult.
-
NMDA Challenge: To induce excitotoxicity, neurons are exposed to 100-200 µM N-methyl-D-aspartate (NMDA) in a magnesium-free buffer for 15-30 minutes.
-
Wash and Recovery: The NMDA-containing medium is removed, and the cells are washed and returned to their original culture medium containing the test compound.
-
Viability Assessment: Cell viability is assessed 24 hours after the NMDA challenge using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of vehicle-treated, NMDA-exposed cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: mGluR4 signaling cascade initiated by glutamate and modulated by this compound.
Caption: Workflow for assessing the neuroprotective effects of a test compound.
References
- 1. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Independent Replication of Key Findings in PHCCC Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the key findings related to N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a significant modulator of metabotropic glutamate receptor 4 (mGluR4). This document summarizes quantitative data from independent studies, details experimental protocols, and visualizes relevant biological pathways to support further research and development.
This compound has been identified as a positive allosteric modulator (PAM) of the mGluR4 receptor, a target of interest for neurodegenerative and psychiatric disorders.[1] It has also been shown to act as an antagonist for group I metabotropic glutamate receptors.[2][3] Research highlights its potential in models of Parkinson's disease, anxiety, and neuroprotection.[1][2][4] This guide synthesizes findings from multiple research groups to provide a comparative overview of this compound's activity and its alternatives.
Comparative Efficacy of mGluR4 Positive Allosteric Modulators
The following table summarizes the potency and efficacy of this compound and other mGluR4 PAMs from various studies. This data is crucial for comparing the relative effectiveness of these compounds in modulating mGluR4 activity.
| Compound | Assay Type | EC50 (μM) | Fold Shift of Glutamate CRC | Efficacy (% of Glutamate Max) | Reference |
| (-)-PHCCC | GTPγ[35S] Binding | ~6 (in presence of L-AP4) | 10.8 | Markedly enhances max efficacy | Maj et al., 2003[5] |
| (±)-PHCCC | Ca2+ Mobilization | 4.1 | 5.5 | - | Williams et al., 2010[6] |
| VU0359516 (10c) | Ca2+ Mobilization | 0.870 | 20.0 | 94.9% (relative to this compound) | Williams et al., 2010[2] |
| VU0092145 (7) | Not Specified | 1.8 | 2.7 | - | Williams et al., 2010[6] |
| VU0001171 (6) | Not Specified | - | 36 | - | Williams et al., 2010[6] |
| CID 44191096 | Thallium Flux | 0.240 | 28 | >30 μM selectivity vs other mGluRs | Niswender et al., 2009[1] |
Neuroprotective Effects of this compound
Independent studies have consistently demonstrated the neuroprotective properties of this compound. The table below compares the experimental models and key findings from these replications.
| Study | Experimental Model | This compound Concentration | Key Findings |
| Maj et al., 2003[5][7] | NMDA and β-amyloid toxicity in cortical neurons | 30-100 µM | Reduced neuronal death; effect blocked by a group III mGluR antagonist.[5][7] |
| Łepkowska et al., 2016[8] | Oxygen-glucose deprivation in primary neuronal cultures | 30 µM | Demonstrated neuroprotective potential and synergism with the mGluR agonist ACPT-I.[8] |
Experimental Protocols
To facilitate the independent replication and validation of these findings, detailed experimental methodologies are provided below.
GTPγ[35S] Binding Assay for mGluR4 PAM Activity
This assay measures the binding of the non-hydrolyzable GTP analog, GTPγ[35S], to G-proteins upon receptor activation, providing a functional readout of receptor agonism and modulation.
Protocol:
-
Membrane Preparation:
-
CHO cells stably expressing human mGluR4a are harvested and homogenized in a buffer containing 20 mM HEPES and 0.1 mM EDTA, pH 7.4.
-
The homogenate is centrifuged, and the resulting pellet is resuspended in the same buffer.
-
Protein concentration is determined, and aliquots are stored at -70°C.[5]
-
-
Assay Procedure:
-
Membranes are diluted in an assay buffer (20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 2 mM EGTA, 20 µM GDP, pH 8.0) and pre-incubated at 30°C.[5]
-
The assay is performed in 96-well plates containing the membrane preparation, GTPγ[35S], various concentrations of this compound (or other test compounds), and a fixed concentration of an agonist like L-AP4 or glutamate.
-
After incubation, the reaction is terminated, and bound GTPγ[35S] is separated from unbound by filtration.
-
Radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
Data are analyzed using non-linear regression to determine EC₅₀ values and the fold-shift in the agonist concentration-response curve in the presence of the PAM.
-
Neuroprotection Assay in Primary Cortical Neurons
This assay assesses the ability of a compound to protect neurons from excitotoxic insults.
Protocol:
-
Cell Culture:
-
Primary cortical neurons are prepared from embryonic mice or rats and cultured in appropriate media.
-
-
Induction of Neurotoxicity:
-
Assessment of Neuronal Viability:
-
After 24 hours, neuronal death is quantified using methods such as LDH release assay, MTT assay, or by counting surviving neurons after staining with viability dyes like trypan blue or fluorescent markers.[3]
-
-
Data Analysis:
-
The percentage of neuronal survival in treated cultures is compared to untreated (control) and toxin-exposed cultures.
-
Analysis of MAPK and PI3K/AKT Signaling Pathways
Western blotting is a common technique to measure the phosphorylation status of key proteins in signaling cascades, indicating pathway activation.
Protocol:
-
Cell Treatment and Lysis:
-
Cells (e.g., cultured cerebellar granule cells or transfected HEK293 cells) are treated with this compound, with or without an agonist like forskolin or insulin.[3]
-
After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE.[9]
-
-
Western Blotting:
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (for MAPK pathway) or AKT (for PI3K/AKT pathway).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent.[9]
-
-
Data Analysis:
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels of ERK1/2 or AKT, respectively.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
- 1. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Re-exploration of the this compound Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Actions of Novel Allosteric Modulators Reveal Functional Heteromers of Metabotropic Glutamate Receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-regensburg.de [uni-regensburg.de]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective potential of the group III mGlu receptor agonist ACPT-I in animal models of ischemic stroke: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PHCCC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide), a Group I metabotropic glutamate receptor (mGluR) antagonist commonly used in neuroscience research.
Hazard Profile of this compound
Understanding the hazard profile of a chemical is the first step toward safe handling and disposal. This compound is classified as harmful if swallowed and is highly hazardous to water. The key hazard information is summarized in the table below.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Hazard Class |
| Acute Toxicity (Oral) | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed | Acute Tox. 4 |
| Hazard to the Aquatic Environment | Not specified in pictogram | Warning | WGK 3: Highly hazardous to water |
Step-by-Step Disposal Procedure
Adherence to a strict disposal protocol is crucial to mitigate risks. The following steps outline the proper disposal procedure for this compound and its contaminated materials.
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, always review the most current Safety Data Sheet provided by the manufacturer. This document contains detailed information about the chemical's properties, hazards, and specific handling and disposal instructions.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid this compound Waste: Collect surplus or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a separate, labeled hazardous waste container.
-
Solutions Containing this compound: Do not dispose of solutions containing this compound down the drain. Collect these solutions in a sealed, properly labeled container for liquid hazardous waste. The container should be compatible with the solvent used.
-
-
Waste Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.
-
Institutional Waste Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their laboratory's chemical handling practices.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
